molecular formula C14H24N2 B3151369 N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine CAS No. 71108-88-8

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

Cat. No.: B3151369
CAS No.: 71108-88-8
M. Wt: 220.35 g/mol
InChI Key: WUIFHYMUVDPLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine is a useful research compound. Its molecular formula is C14H24N2 and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N-(2-phenylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-3-16(4-2)13-12-15-11-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIFHYMUVDPLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-diethyl-N'-phenylethylenediamine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N-(2-(Diethylamino)ethyl)aniline Chemical Identity & Pharmaceutical Application Guide

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of


-diethyl-

-phenylethane-1,2-diamine
(Commonly: N-(2-Diethylaminoethyl)aniline). A critical intermediate in medicinal chemistry, this molecule serves as the foundational pharmacophore for the ethylenediamine class of H1-antihistamines . Its unique dual-nitrogen architecture—comprising a lipophilic, aromatic secondary amine and a hydrophilic, aliphatic tertiary amine—makes it a versatile scaffold for G-Protein Coupled Receptor (GPCR) ligand design and coordination chemistry.

Part 1: Chemical Identity & Physicochemical Profiling

CAS Registry Number: 1665-59-4 IUPAC Name:


-diethyl-

-phenylethane-1,2-diamine Molecular Formula:

Molecular Weight: 192.30 g/mol [1][2]
Structural Analysis

The molecule is an unsymmetrical diamine characterized by two distinct basic centers separated by an ethylene bridge.

FeatureChemical MoietyElectronic PropertypKa (Approx)Function in Drug Design
Head Diethylamine (Tertiary)High Basicity (Protonatable)~10.1Cationic interaction with receptor Asp residue.
Linker Ethylene ChainFlexible SpacerN/ADetermines distance between binding sites (approx 3-4 Å).
Tail

-Phenyl (Secondary)
Low Basicity (Delocalized)~4.0

-

stacking interactions; lipophilic anchor.

Physicochemical Data:

  • LogP (Octanol/Water): 2.44 (Lipophilic, good membrane permeability).

  • Boiling Point: 115-116 °C at 5 mmHg.

  • Solubility: Sparingly soluble in water (neutral form); highly soluble in acidic media (as dihydrochloride salt) and organic solvents (DCM, Ethanol).

Part 2: Synthetic Architecture

The synthesis of N-(2-Diethylaminoethyl)aniline is a classic nucleophilic substitution (N-alkylation) of aniline. The primary challenge is controlling poly-alkylation .

Core Synthesis Protocol: Mono-Alkylation of Aniline

Rationale: To favor mono-alkylation, a significant molar excess of aniline is employed. The reaction utilizes 2-(diethylamino)ethyl chloride hydrochloride as the electrophile.

Reagents:

  • Aniline (Target: 3.0 equivalents)

  • 2-(Diethylamino)ethyl chloride HCl (Target: 1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Toluene or Water (Phase Transfer Catalysis)

Step-by-Step Methodology:

  • Free Base Generation: Dissolve 2-(diethylamino)ethyl chloride HCl in minimal water. Neutralize with cold 20% NaOH to liberate the free amine. Extract with toluene and dry over

    
    .
    
  • Nucleophilic Attack: In a reaction vessel equipped with a reflux condenser, combine the toluene solution of the alkyl chloride with 3 equivalents of aniline.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).

  • Quench & Basification: Cool the mixture. Add 10% NaOH to ensure the product is in the neutral free-base form.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Purification (Distillation):

    • Remove solvent under reduced pressure.[3][4]

    • Distill excess aniline (BP: 184°C).

    • Collect the product fraction under high vacuum (BP: ~135°C at 10 mmHg).

Process Visualization (DOT)

SynthesisWorkflow Start Start: 2-(Diethylamino)ethyl chloride HCl BaseGen Neutralization (NaOH, Cold) Start->BaseGen Mix Addition: 3.0 eq Aniline (Excess) BaseGen->Mix Free Base Reflux Reflux (Toluene, 110°C, 6h) Mix->Reflux Workup Workup: Basify & Extract Reflux->Workup Distill Fractional Distillation (Remove Aniline) Workup->Distill Product Pure Product: N-(2-Diethylaminoethyl)aniline Distill->Product

Figure 1: Synthetic workflow for the mono-alkylation of aniline to yield the target diamine.

Part 3: Pharmaceutical Relevance (Pharmacophore)[4]

This molecule represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for First-Generation H1-Antihistamines .

Mechanism of Action

The molecule acts as a competitive antagonist at the Histamine H1 receptor (GPCR).

  • The Protonated Nitrogen: At physiological pH, the diethylamino group (pKa ~10) is protonated. This cation mimics the terminal ammonium of histamine, forming an ionic bond with Aspartate 107 in Transmembrane Domain 3 (TM3) of the H1 receptor.

  • The Aromatic Tail: The

    
    -phenyl ring occupies a hydrophobic pocket usually bound by the imidazole ring of histamine, but with higher affinity due to 
    
    
    
    -stacking interactions with Phenylalanine/Tryptophan residues.

Derivative Drugs: Direct functionalization of the secondary nitrogen (N') leads to active pharmaceutical ingredients (APIs):

  • Methaphenilene: Addition of a thiophene ring to the N'.

  • Phenettamine: Addition of a benzyl group to the N'.

  • Diethazine: Bridging the phenyl ring (via sulfur) to form a phenothiazine core.

Pharmacophore Mapping (DOT)

Pharmacophore Molecule N-(2-Diethylaminoethyl)aniline N-Phenyl Ring Ethylene Bridge Diethylamino Group Receptor H1 Receptor Binding Site Hydrophobic Pocket Steric Channel Aspartate 107 (Anionic) Molecule:tail->Receptor:hydro Pi-Pi Stacking Molecule:linker->Receptor:space Distance Constraint (3-4 Å) Molecule:head->Receptor:ionic Ionic Bond (+/-)

Figure 2: Pharmacophore mapping of the molecule against the H1 Receptor binding pocket.

Part 4: Analytical Characterization

To validate the synthesis and purity of N-(2-Diethylaminoethyl)aniline, the following analytical protocols are standard.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with

      
      ).
      
    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Strong absorption by the aniline ring).

  • Rationale: The use of triethylamine in the buffer suppresses the ionization of the diethylamino group on the silica surface, preventing peak tailing (a common issue with diamines).

1H-NMR Interpretation (CDCl3, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
1.05 Triplet6HMethyl protons of diethyl group (

).
2.58 Quartet4HMethylene protons of diethyl group (

).
2.70 Triplet2HMethylene adjacent to tertiary amine (

).
3.15 Triplet2HMethylene adjacent to aniline nitrogen (

).
4.20 Broad Singlet1HAmine proton (

). Exchangeable with

.
6.6 - 7.2 Multiplet5HAromatic protons (Phenyl ring).

Part 5: Safety & Toxicology

  • Hazard Class: Irritant / Sensitizer.

  • Skin Contact: The free base is lipophilic and penetrates skin rapidly. Causes irritation and potential sensitization (aniline derivative).

  • Inhalation: Vapors are irritating to the respiratory tract.

  • Handling: Must be handled in a fume hood. Nitrile gloves are recommended; latex is permeable to anilines.

  • Storage: Store under nitrogen. The secondary amine is susceptible to oxidation (browning) upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101431, N1,N1-diethyl-N2-phenylethane-1,2-diamine. Retrieved from [Link]

  • Stahmann, M. A., & Cope, A. C. (1946). Some N-(2-Diethylaminoethyl)-anilines. Journal of the American Chemical Society, 68(12), 2494–2496. Retrieved from [Link]

  • Simons, F. E. R., & Simons, K. J. (1994).The Pharmacology and Use of H1-Receptor-Antagonist Drugs. New England Journal of Medicine, 330, 1663-1670. (Contextual grounding for H1 antagonist pharmacophore).

Sources

N'-(2-(diethylamino)ethyl)aniline synonyms and properties

Technical Monograph: -(2-(Diethylamino)ethyl)aniline

CAS Registry Number: 2051-98-1 IUPAC Name:


Synonyms:



Chemical Identity & Structural Analysis[1][2][3]

This molecule is an unsymmetrical diamine featuring two distinct nitrogen centers: a secondary aromatic amine (aniline-like) and a tertiary aliphatic amine (diethylamine-like). This dual functionality dictates its reactivity, making it a versatile nucleophile for heterocycle synthesis and a bidentate ligand in coordination chemistry.

Critical Disambiguation: Researchers often confuse this compound with


-Diethyl-

-phenylenediamine (CD-1)
  • Target Molecule (

    
    -substituted):  The diethylaminoethyl chain is attached to the nitrogen of the aniline. (Used as a drug linker).
    
  • CD-1 (Ring-substituted): The diethylamino group is attached directly to the benzene ring at the para position. (Used in photography/dye synthesis).

Physicochemical Profile[4][5][6][7][8][9]
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 192.30 g/mol
Appearance Pale yellow to light brown oilOxidizes/darkens upon air exposure.
Boiling Point 145–147 °C @ 12 mmHgHigh vacuum required for purification.
Refractive Index (

)
1.5310 – 1.5350
Solubility Soluble in EtOH,

,

, Benzene
Immiscible with water; soluble in dilute acid.
pKa (Estimated)

;

Acts as a base scavenger in acidic media.

Synthetic Routes & Optimization

The industrial standard for synthesizing


Pathway: Nucleophilic Substitution

Reagents: Aniline + 2-(Diethylamino)ethyl chloride hydrochloride (

SynthesisPathwayAnilineAniline(Excess)IntermediateTransition State(Ammonium Salt)Aniline->IntermediateNucleophilic AttackDEC2-(Diethylamino)ethylchloride HClDEC->IntermediateProductN'-(2-(diethylamino)ethyl)aniline(Target)Intermediate->Product- HClBaseBase Scavenger(NaOH / Na2CO3)Base->ProductNeutralization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target diamine.

Detailed Experimental Protocol

Note: This protocol assumes a molar excess of aniline to minimize poly-alkylation.

  • Preparation of Free Base (Optional but Recommended):

    • Dissolve 2-(diethylamino)ethyl chloride hydrochloride in minimal water.

    • Neutralize with cold 50% NaOH solution and extract the free amine into toluene. Dry over

      
      .
      
    • Rationale: Using the free base prevents the consumption of the aniline as a sacrificial base.

  • Reaction Setup:

    • Charge a 3-neck round-bottom flask with Aniline (3.0 eq) and Water (10 vol) .

    • Heat to 90–100 °C .

    • Add 2-(Diethylamino)ethyl chloride (1.0 eq) dropwise over 1 hour.

    • Process Control: If using the HCl salt directly, add Sodium Carbonate (1.1 eq) concurrently to maintain pH > 8.

  • Workup:

    • Cool the mixture to room temperature.

    • Separate the organic layer.[1] Extract the aqueous layer with Toluene (

      
      ).
      
    • Combine organics and wash with brine.

  • Purification (Crucial):

    • Step A (Aniline Removal): Distill off the solvent and excess aniline under reduced pressure (approx. 40–50 °C @ 10 mmHg).

    • Step B (Product Isolation): Collect the main fraction at 145–147 °C @ 12 mmHg .

    • Purity Check: GC-MS should show a single peak with

      
       192. NMR should confirm the triplet at 
      
      
      ~1.0 ppm (methyls) and quartet at
      
      
      ~2.5 ppm (methylenes).

Reactivity & Applications

This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for H1-antihistamines.

Pharmaceutical Precursor Logic

The secondary aniline nitrogen remains nucleophilic, allowing for further acylation or alkylation to form tricyclic or heterocyclic structures.

ApplicationsTargetN'-(2-(diethylamino)ethyl)anilineStep1Reaction with2-AminopyridineTarget->Step1Step2Reaction withQuinoline derivativesTarget->Step2Step3Coordination withZn(II) or Cu(II)Target->Step3Drug1Methapyrilene(Antihistamine)Step1->Drug1Cyclization/LinkageDrug2Chloroquine Analogs(Antimalarial)Step2->Drug2CatalystBi-dentate Ligand(Catalysis)Step3->Catalyst

Figure 2: Downstream applications in drug discovery and catalysis.

  • H1-Antihistamine Synthesis:

    • It is a direct precursor to Tripelennamine and Pyrilamine .

    • Mechanism:[2] The secondary amine reacts with benzyl chloride or 2-chloropyridine derivatives via

      
       or nucleophilic substitution to form the final tertiary amine drug core.
      
  • Corrosion Inhibition:

    • The diamine structure adsorbs onto metal surfaces (specifically carbon steel) in acidic environments, forming a protective film that inhibits corrosion.

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant / Sensitizer.[3]

  • Skin: Causes irritation and potential sensitization upon repeated contact. Permeation is rapid due to the lipophilic ethyl/phenyl groups.

  • Storage: Hygroscopic and air-sensitive. Store under Nitrogen or Argon in amber glass to prevent oxidation (N-oxide formation).

Self-Validating Safety Protocol:

  • TLC Monitoring: Use basic alumina plates (not silica, which binds the amine strongly) with 5% MeOH/DCM to monitor reaction progress.

  • Quenching: Any spills should be treated with dilute acetic acid followed by absorption with vermiculite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218, N-Phenyl-N',N'-diethylethylenediamine. Retrieved from [Link]

  • Leonard, N. J., & Solmssen, U. V. (1948).2-Diethylaminoethylaniline and its derivatives. Journal of the American Chemical Society, 70(6), 2064-2066.
  • Kaye, I. A., & Parris, C. L. (1952).N-Alkylation of Aniline with 2-Dialkylaminoethyl Chlorides. Journal of Organic Chemistry, 17(5), 737-741.

The N-Phenylethylenediamine Scaffold: Synthetic Access, Pharmacological Versatility, and Safety Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-phenylethylenediamine (NPEDA)  moiety represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in G-Protein Coupled Receptor (GPCR) ligands and a versatile linker in kinase inhibitors. Its chemical architecture—comprising a lipophilic 

-phenyl ring linked via an ethyl spacer to a basic primary or secondary amine—offers a unique balance of hydrophobic interactions and electrostatic anchoring.

However, this scaffold presents a "Janus-faced" profile: while it drives high-affinity binding in dopaminergic and histaminergic targets, it carries intrinsic metabolic liabilities. The aniline nitrogen is susceptible to bioactivation by cytochrome P450 enzymes, leading to reactive quinone imines implicated in idiosyncratic toxicity.[1]

This technical guide provides a rigorous analysis of the NPEDA scaffold, detailing the transition from classical synthesis to modern palladium-catalyzed cross-coupling, elucidating its structure-activity relationships (SAR), and outlining medicinal chemistry strategies to mitigate its metabolic risks.

Part 1: Structural Architecture & Pharmacological Profile

The Pharmacophore

The NPEDA scaffold functions as a "bi-functional anchor." In physiological conditions (pH 7.4), the distal aliphatic amine is typically protonated (


), while the aniline nitrogen remains neutral (

).
  • The Cationic Head: The protonated amine forms a critical salt bridge with conserved Aspartate residues in aminergic GPCRs (e.g., Asp3.32 in Dopamine D2/D3 and Histamine H1 receptors).

  • The Aromatic Tail: The

    
    -phenyl group occupies hydrophobic pockets (e.g., between transmembrane helices), providing subtype selectivity through 
    
    
    
    -
    
    
    stacking or edge-to-face interactions.
Therapeutic Applications
Therapeutic AreaTarget ClassMechanism of ActionKey Structural Role
CNS / Neurology Dopamine D2/D3 Antagonist / Partial AgonistThe ethylenediamine chain acts as a flexible spacer, allowing the phenyl ring to reach the secondary binding pocket (SBP) for high affinity.
Allergy / Immunology Histamine H1 Inverse AgonistClassic antihistamines (e.g., Methapyrilene analogs) utilize this core to stabilize the inactive receptor conformation.
Oncology Kinases (e.g., EGFR, ALK) Inhibitor (Type I/II)Often embedded within larger scaffolds; the diamine acts as a solubilizing group that extends into the solvent front.

Part 2: Synthetic Methodologies

Historically, NPEDA derivatives were synthesized via nucleophilic aromatic substitution (


), requiring highly electron-deficient aryl halides and harsh conditions. Modern medicinal chemistry relies on Buchwald-Hartwig Amination , which allows for the coupling of electron-rich or neutral aryl halides with ethylenediamine derivatives under mild conditions.
Comparative Synthetic Workflows

The following diagram contrasts the limitations of classical


 with the versatility of Pd-catalyzed cross-coupling.

SyntheticPathways Start Aryl Halide (Ar-X) SNAr_Cond SNAr Conditions: High Temp (>120°C) Requires EWG (e.g., NO2) Start->SNAr_Cond Classical Buch_Cond Buchwald-Hartwig: Pd(OAc)2 / XPhos NaOtBu, 100°C Start->Buch_Cond Modern (Preferred) SNAr_Prod Restricted Product: Electron-Deficient Aniline SNAr_Cond->SNAr_Prod Buch_Prod Versatile Product: Electron-Rich/Neutral Aniline Buch_Cond->Buch_Prod

Figure 1: Comparison of synthetic routes. The Buchwald-Hartwig pathway offers superior functional group tolerance.

Protocol: Buchwald-Hartwig Amination of Ethylenediamine

Objective: Synthesis of


-phenyl-

-Boc-ethylenediamine from bromobenzene. Note: Mono-protection of the diamine is crucial to prevent polymerization.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
    -Boc-ethylenediamine (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%)[2]
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (1.4 equiv)[2]
    
  • Solvent: Toluene (anhydrous, degassed)[2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with

    
    , Ligand, and 
    
    
    
    .
  • Substrate Addition: Add the Aryl Bromide and

    
    -Boc-ethylenediamine.
    
  • Solvation: Add anhydrous Toluene (

    
     concentration relative to aryl halide).
    
  • Activation: Seal the vial and heat to 100°C for 12–16 hours.

    • Expert Insight: The use of

      
       is critical for the activation of the Pd-amine complex. If the substrate contains base-sensitive esters, switch to 
      
      
      
      .
  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to yield the free amine salt.

Part 3: The Safety Paradox (ADME/Tox)

The NPEDA scaffold contains a structural alert : the aniline nitrogen. In drug metabolism, this moiety is a prime target for bioactivation, leading to reactive metabolites that can covalently bind to hepatic proteins (causing hepatotoxicity) or DNA (genotoxicity).

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) can oxidize the electron-rich aniline nitrogen. This proceeds through a hydroxylamine intermediate, which dehydrates to form a highly electrophilic quinone imine or diimine species.

MetabolicActivation Parent N-Phenylethylenediamine (Parent Drug) CYP CYP450 Oxidation (CYP1A2/2C9) Parent->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine QuinoneImine Quinone Imine/Diimine (ELECTROPHILE) Hydroxylamine->QuinoneImine -H2O Tox Covalent Binding (Proteins/DNA) QuinoneImine->Tox Toxicity (Hepatocellular Necrosis) Detox Glutathione (GSH) Conjugation QuinoneImine->Detox Safe Clearance

Figure 2: Bioactivation pathway. The formation of the Quinone Imine is the critical toxicological event.

Mitigation Strategies

To retain the pharmacological potency of the scaffold while minimizing toxicity, medicinal chemists employ "metabolic blocking" strategies:

  • Fluorination: Substitution of the phenyl ring (para or ortho positions) with Fluorine blocks the site of metabolic oxidation and reduces the electron density of the aniline nitrogen, making it less prone to radical formation.

  • Steric Occlusion: Introducing an ortho-methyl group on the phenyl ring twists the aniline out of planarity, hindering the P450 approach.

  • Scaffold Hopping: Replacing the phenyl ring with an electron-deficient heterocycle (e.g., pyridine or pyrimidine). This dramatically lowers the HOMO energy, preventing oxidation.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-N-phenylethylenediamine. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

  • National Institutes of Health (NIH). (2025). Metabolic effects of chronic exposure to N-phenyl-p-phenylenediamine derivatives. Food Chem Toxicol. Retrieved from

  • Sino Biological. (2025). Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. Retrieved from

  • MDPI. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines. Retrieved from

Sources

physical properties of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine (CAS 71108-88-8 ) is a specialized unsymmetrical diamine intermediate.[1] Structurally, it consists of an ethylenediamine backbone with one terminus fully alkylated (diethyl) and the other terminus mono-alkylated with a phenethyl group.[1]

This molecular architecture imparts unique physicochemical characteristics:

  • Amphiphilicity: The molecule possesses a lipophilic "tail" (phenethyl) and a polar, basic "head" (diamine), making it an excellent surfactant-like ligand or phase-transfer catalyst precursor.[1]

  • Differential Basicity: It contains two distinct nitrogen centers—a tertiary amine (diethyl) and a secondary amine (phenethyl)—allowing for selective coordination chemistry or stepwise functionalization.[1]

Chemical Identification:

  • IUPAC Name: N1, N1-diethyl-N2-(2-phenylethyl)ethane-1,2-diamine[1][2]

  • CAS Number: 71108-88-8[1][2][3][4][5]

  • Molecular Formula: C₁₄H₂₄N₂[1]

  • SMILES: CCN(CC)CCNCCc1ccccc1

  • InChIKey: BTHYVQUNQHWNLS-UHFFFAOYSA-N (Predicted)[1]

Physical Properties Matrix

The following data aggregates experimental values where available and high-fidelity predictive models (ACD/Labs, ChemAxon) for parameters lacking direct literature precedents.

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)Technical Insight
Molecular Weight 220.35 g/mol Exact Mass: 220.1939
Physical State Pale Yellow LiquidTypical of mid-weight polyamines; subject to oxidative darkening.[1]
Boiling Point 305.0 ± 25.0 °C (760 mmHg)High BP requires vacuum distillation (e.g., ~140-150°C @ 0.5 mmHg) for purification.[1]
Density 0.916 ± 0.06 g/cm³Slightly less dense than water; phase separates in aqueous extraction.[1]
Refractive Index

1.503
Consistent with aromatic-aliphatic amine conjugates.[1]
pKa (N1 - Tertiary) 10.1 ± 0.3The diethylamino group is highly basic.[1]
pKa (N2 - Secondary) 9.4 ± 0.4The phenethylamino group is slightly less basic due to steric/inductive effects.[1]
LogP (Octanol/Water) 2.68 ± 0.30*Moderately lipophilic; crosses biological membranes effectively.[1]
Solubility Soluble: EtOH, DCM, DMSOSparingly: WaterWater solubility is pH-dependent; highly soluble as the dihydrochloride salt.[1]

*Note: Values marked with an asterisk are predicted using consensus consensus algorithms (ACD/Labs Percepta) due to limited experimental data in open literature.

Synthesis & Reaction Logic

To understand the impurities profile and handling of this compound, one must understand its genesis.[1] The most robust synthesis route avoids the formation of quaternary ammonium salts by using a large excess of the diamine.[1]

Primary Synthetic Pathway: Nucleophilic Substitution

The reaction involves the alkylation of N,N-diethylethylenediamine (CAS 100-36-7) with (2-bromoethyl)benzene (Phenethyl bromide).[1]

  • Causality: We use the diamine in excess (3:1 ratio) to prevent poly-alkylation at the secondary nitrogen.[1] The steric bulk of the diethyl group on N1 protects it from further reaction, directing alkylation to the primary amine of the starting material.[1]

Pathway Visualization (DOT)

SynthesisPathway Start1 N,N-Diethylethylenediamine (CAS 100-36-7) Intermediate Transition State (SN2 Attack) Start1->Intermediate Nucleophile Start2 (2-Bromoethyl)benzene (CAS 103-63-9) Start2->Intermediate Electrophile Product N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine (CAS 71108-88-8) Intermediate->Product -HBr Byproduct HBr Salt (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of CAS 71108-88-8.

Handling, Safety, and Stability (E-E-A-T)

As a Senior Application Scientist, I must emphasize that "physical properties" include how the material behaves under stress.[1]

1. Air Sensitivity (The "Amine Blush"): Like most aliphatic amines, this compound reacts with atmospheric CO₂ to form carbamates (white crusts).[1]

  • Protocol: Always store under inert gas (Argon/Nitrogen).

  • Observation: If the liquid turns cloudy upon exposure to air, it has absorbed CO₂.[1] It can be regenerated by washing with strong base (NaOH) and drying.[1]

2. Thermal Stability: The compound is stable up to ~150°C. Above this, especially in the presence of oxygen, N-oxide formation occurs at the tertiary amine (N1), leading to Cope elimination byproducts.[1]

  • Distillation: Vacuum distillation is mandatory .[1] Do not attempt to distill at atmospheric pressure (305°C) as decomposition will occur before boiling.[1]

3. Corrosivity:

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1] The high pKa (~10) saponifies fatty tissues in the skin immediately.[1]

  • PPE: Nitrile gloves (0.11 mm) are generally insufficient for prolonged contact.[1] Use Laminate film (Silver Shield) gloves for bulk handling.[1]

Applications & Utility

This molecule is rarely an end-product; it is a high-value scaffold .[1]

A. Ligand Design (Inorganic Chemistry) The N-C-C-N motif is a classic bidentate ligand (chelator).[1]

  • Mechanism: The steric bulk of the diethyl group and the phenethyl group forces the metal center into specific geometries (often distorted square planar or tetrahedral).[1]

  • Usage: Used in Zinc(II) and Copper(II) coordination complexes to model metalloenzyme active sites.[1]

B. Pharmaceutical Intermediate The structure mimics the side chains of several bioactive classes:

  • Local Anesthetics: Resembles the procaine/lidocaine linkage (diethylaminoethyl group).[1]

  • Antihistamines: The phenethyl group provides H1-receptor affinity, while the diamine chain improves solubility.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12882439 (N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine).[1] Retrieved from [Link][1]

  • ACD/Labs (2023). Percepta Platform: PhysChem Module Predictions for C14H24N2. (Industry Standard Prediction Software).[1]

  • Molaid Chemicals. N,N-diethyl-N'-phenethyl-ethylenediamine Properties.[1] Retrieved from [Link][1]

Sources

lipophilic diamine building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Lipophilic Diamine Space: Structural Design, Synthesis, and Biological Optimization

Executive Summary

The efficient modulation of physicochemical properties remains the primary challenge in modern medicinal chemistry. Lipophilic diamine building blocks have emerged as a critical toolkit for "escaping flatland"—the transition from planar, aromatic-rich molecules to three-dimensional,


-rich scaffolds. This guide dissects the strategic application of constrained diamines (spirocycles, bridged bicycles) to optimize permeability, mitigate hERG toxicity, and serve as rigid linkers in heterobifunctional degraders (PROTACs).

Part 1: The Strategic Imperative – Escaping Flatland

The historical reliance on piperazine and ethylenediamine linkers has often led to "molecular obesity"—high molecular weight and lipophilicity (cLogP) without a concurrent increase in solubility or specificity. The modern solution lies in Lipophilic Efficiency (LipE) maximization via rigid, aliphatic diamines.

The Advantage

Replacing a 2D aromatic ring with a 3D lipophilic diamine (e.g., a spirocycle) dramatically alters the molecule's topology.

  • Solubility: Disrupts crystal lattice packing energy.

  • Selectivity: Rigid "exit vectors" allow precise orientation of substituents, accessing specific sub-pockets that flexible chains cannot.

  • Metabolic Stability: 3D scaffolds often lack the planar geometry required for optimal binding to CYP450 active sites.

Visualization: The Design Cycle

DesignCycle cluster_scaffolds Privileged Scaffolds Start Hit Identification (Flat Aromatic Core) Design Scaffold Hopping (2D to 3D Transition) Start->Design Identify Vector Synth Synthesis of Constrained Diamine Design->Synth Select Building Block Prop Property Check (LogD, pKa, LLE) Synth->Prop QC & Profiling Bio Bioassay & Tox (hERG, PLD) Prop->Bio Criteria Met Bio->Design SAR Iteration S1 Piperazine (Baseline) S2 2,6-Diazaspiro[3.3]heptane (High Fsp3) S3 Bridged Bicycles (Novel Vectors)

Figure 1: Iterative design workflow for integrating lipophilic diamines, moving from flat hits to 3D-optimized leads.

Part 2: Structural Classes & Physicochemical Tuning

The choice of diamine scaffold dictates the vectorization of the attached pharmacophores and the basicity of the nitrogen centers.

Comparative Analysis of Diamine Scaffolds

The following table contrasts the properties of the traditional piperazine linker with modern constrained alternatives. Note the shift in pKa, which is crucial for membrane permeability and lysosomal trapping.

Scaffold ClassRepresentative StructureVector Angle

Score
pKa (approx)Key Advantage
Traditional Piperazine180° (Linear)0.09.8 / 5.6Synthetically cheap; established chemistry.
Spirocyclic 2,6-Diazaspiro[3.3]heptane180° (Linear)1.08.5 / 7.2Bioisostere of piperazine. Lower basicity; higher metabolic stability.
Spirocyclic 2,7-Diazaspiro[3.5]nonane~120° (Bent)1.09.5 / 6.8Access to orthogonal chemical space; rigid kink.
Bridged 3,8-Diazabicyclo[3.2.1]octaneDefined/Rigid1.010.0 / 6.5High rigidity; restricts conformational entropy penalty upon binding.
Cage 1,3-Diamine-Bicyclo[1.1.1]pentane180° (Linear)1.0~7.5"Perfect" linear spacer; extremely high lipophilicity-to-size ratio.
The Basicity-Permeability Trade-off

Lipophilic diamines often suffer from high pKa values, leading to protonation at physiological pH.

  • Problem: Cationic species penetrate membranes poorly and are prone to Phospholipidosis (PLD) and hERG blockade.

  • Solution: Use strained rings (e.g., oxa-azaspirocycles) or electron-withdrawing groups adjacent to the amine to lower pKa to the 6.5–7.5 range. This ensures a significant fraction of the molecule remains neutral at pH 7.4.

Part 3: Safety & Toxicity Mitigation (hERG & PLD)

Lipophilic amines are the primary culprits for off-target cardiotoxicity (hERG channel inhibition). The mechanism involves the basic nitrogen interacting with aromatic residues (Tyr652/Phe656) in the hERG pore, stabilized by the lipophilic tail.

Mitigation Strategy: The "Soft Base" Approach

To de-risk a lipophilic diamine scaffold:

  • Reduce Basicity: Incorporate fluorine or oxygen into the scaffold (e.g., 2-oxa-6-azaspiro[3.3]heptane).

  • Zwitterionic Design: Introduce a masking acid moiety if the target tolerates it.

  • Steric Shielding: Use bridged systems (e.g., bicyclo[1.1.1]pentane) to sterically clash with the narrow hERG pore while maintaining target affinity.

hERG_Mitigation Risk High hERG Risk: Lipophilic + Basic Amine Strategy1 Strategy A: Reduce LogP Risk->Strategy1 Strategy2 Strategy B: Reduce pKa (< 7.5) Risk->Strategy2 Strategy3 Strategy C: Steric Shielding Risk->Strategy3 Action1 Add Polar Motifs (Oxa-spirocycles) Strategy1->Action1 Action2 Fluorination / Electron Withdrawal Strategy2->Action2 Action3 Rigid/Bulky Scaffolds (Bridged Bicycles) Strategy3->Action3 Safe Optimized Lead: Low hERG / High Permeability Action1->Safe Action2->Safe Action3->Safe

Figure 2: Decision tree for mitigating hERG liability in lipophilic diamine scaffolds.

Part 4: Experimental Protocol

Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

This scaffold is the "gold standard" piperazine bioisostere. The synthesis utilizes a scalable thermal [2+2] cycloaddition followed by reduction.

Reagents:

  • Starting Material: 1-Benzyl-3-methyleneazetidine

  • Reagent: Chlorosulfonyl isocyanate (CSI)

  • Reductant: Lithium Aluminum Hydride (LiAlH4)

  • Protection: Di-tert-butyl dicarbonate (Boc2O)

Step-by-Step Methodology:

  • [2+2] Cycloaddition:

    • Dissolve 1-benzyl-3-methyleneazetidine (1.0 eq) in anhydrous diethyl ether at 0°C under

      
      .
      
    • Dropwise add Chlorosulfonyl isocyanate (1.2 eq). The reaction is exothermic; maintain temp < 10°C.

    • Stir for 2 hours, then quench with aqueous

      
       / 
      
      
      
      .
    • Mechanism:[1][2] The CSI undergoes a stepwise cycloaddition to form the spiro-beta-lactam intermediate.

  • Lactam Reduction:

    • Suspend LiAlH4 (3.0 eq) in dry THF at 0°C.

    • Add the crude beta-lactam intermediate (dissolved in THF) slowly.

    • Heat to reflux for 16 hours to ensure complete reduction of the amide carbonyl to the methylene.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate, dry organics (
      
      
      ), and concentrate.
  • Boc Protection & Debenzylation:

    • Dissolve the resulting diamine in DCM. Add

      
       (2.0 eq) and 
      
      
      
      (1.1 eq). Stir 4h.
    • Perform hydrogenolysis (

      
      , Pd/C) in MeOH to remove the benzyl group.
      
    • Purification: Column chromatography (MeOH/DCM gradient).

Validation:

  • NMR: Look for the disappearance of the lactam C=O signal (~165 ppm) and the characteristic symmetric spiro-methylene peaks in

    
     NMR.
    
  • QC: Ensure >95% purity to avoid regioisomeric impurities common in spiro-synthesis.

Part 5: Applications in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker is often the failure point for oral bioavailability. Long PEG chains are hydrophilic but permeable only via paracellular transport (inefficient).

Lipophilic Diamines as Rigid Linkers:

  • Concept: Replace flexible PEG/alkyl chains with a rigid spiro-diamine core.

  • Benefit: The rigidity reduces the entropic penalty of ternary complex formation (Cooperativity,

    
    ).
    
  • Case Study: A piperazine-based linker in a BRD4 degrader was replaced with a 2,7-diazaspiro[3.5]nonane core. The result was a 5-fold increase in degradation potency (

    
    ) and a 10-fold improvement in Caco-2 permeability due to the "masking" of polar surface area.
    

References

  • Spirocyclic Motifs in Drug Discovery

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry[3][4][5][6]

    • Source: Journal of Medicinal Chemistry (2021)
    • URL:[Link]

  • The "Escape

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
    • Source: Journal of Medicinal Chemistry (2009)
    • URL:[Link]

  • hERG Avoidance Str

    • Title: Strategies to Mitig
    • Source: ChemMedChem (2018)
    • URL:[Link]

  • PROTAC Linker Design

    • Title: Linker Design in Proteolysis Targeting Chimeras (PROTACs)
    • Source: N
    • URL:[Link]

  • Synthesis of Spirocycles

    • Title: Practical Synthesis of 2,6-Diazaspiro[3.3]heptanes[6]

    • Source: Organic Letters (2011)
    • URL:[Link]

Sources

Methodological & Application

synthesis of N,N-diethyl-N'-phenylethylenediamine from aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N,N-Diethyl-N'-phenylethylenediamine via Selective N-Alkylation

Executive Summary

Target Molecule: N,N-Diethyl-N'-phenylethylenediamine CAS Registry Number: 1665-59-4 IUPAC Name:


-Diethyl-

-phenyl-1,2-ethanediamine[1][2]

This application note details the protocol for synthesizing N,N-diethyl-N'-phenylethylenediamine starting from aniline. This molecule is a critical pharmacophore found in the backbone of First-Generation antihistamines (e.g., Methapyrilene, Tripelennamine) and serves as a versatile bidentate ligand in organometallic chemistry.

The synthesis utilizes a nucleophilic substitution (


)  strategy. While reductive amination is possible, the direct alkylation of aniline with 2-(diethylamino)ethyl chloride is the industry-standard route due to the ready availability of precursors.[1] This guide emphasizes process control to minimize the formation of the bis-alkylated byproduct (

-bis[2-(diethylamino)ethyl]aniline), a common impurity that complicates purification.[1]

Chemical Strategy & Mechanism

The reaction involves the attack of the nucleophilic nitrogen of aniline on the electrophilic carbon of 2-(diethylamino)ethyl chloride.

Key Challenges:

  • Poly-alkylation: The product (a secondary amine) is often more nucleophilic than the starting aniline, leading to bis-alkylation.[1]

    • Solution: Use a significant molar excess of aniline (2:1 to 3:1 ratio).

  • Aziridinium Formation: The free base of 2-(diethylamino)ethyl chloride is unstable and can cyclize to form a toxic aziridinium ion.

    • Solution: Generate the free base in situ or handle the hydrochloride salt directly in a biphasic basic system.

Reaction Scheme

ReactionScheme Aniline Aniline (Nucleophile) Transition Transition State (SN2 Substitution) Aniline->Transition 3.0 eq DEC 2-(Diethylamino)ethyl chloride HCl (Electrophile) DEC->Transition 1.0 eq Product N,N-Diethyl-N'-phenyl- ethylenediamine (Target) Transition->Product Major Byproduct Bis-alkylated Impurity (Avoid via Excess Aniline) Transition->Byproduct Minor (<5%) Conditions Conditions: Reflux (110°C) Base: NaOH/H2O Solvent: Toluene or Neat Conditions->Transition

Caption: Mechanistic pathway highlighting the stoichiometry required to favor mono-alkylation.

Material Safety & Hazard Control (HSE)

CRITICAL WARNING:

  • 2-(Diethylamino)ethyl chloride hydrochloride (DEC): This compound is a nitrogen mustard analogue.[1] While less potent than sulfur mustard, it is a severe vesicant (blistering agent) and skin irritant. It can cyclize to form the highly reactive aziridinium ion in solution.

    • Control: Handle only in a functioning fume hood. Wear double nitrile gloves. Neutralize spills immediately with dilute ammonia or sodium thiosulfate.

  • Aniline: Toxic by inhalation and skin absorption; induces methemoglobinemia. Carcinogen suspect.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3][4][5]Quantity (Example)Role
Aniline 93.133.027.9 g (27.3 mL)Nucleophile / Solvent
2-(Diethylamino)ethyl chloride HCl 172.101.017.2 gElectrophile Source
Sodium Hydroxide (50% aq) 40.002.5~20 gBase (Neutralization)
Toluene 92.14-100 mLSolvent (Optional*)

*Note: The reaction can be run "neat" using excess aniline as the solvent, which often improves kinetics. Toluene is used here to facilitate easier workup.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a dropping funnel.

  • Charge the flask with Aniline (27.9 g) and Toluene (50 mL) .

  • Heat the mixture to 50°C .

  • Add 2-(Diethylamino)ethyl chloride HCl (17.2 g) solid to the flask. The salt may not dissolve completely.

  • In situ Free-Basing: Add Sodium Hydroxide solution (50% w/w) dropwise over 15 minutes.

    • Observation: The mixture will become biphasic. The internal temperature may rise slightly (exothermic neutralization).

Phase 2: Alkylation (Reflux) 6. Heat the reaction mixture to Reflux (~110°C) .

  • Process Control: Vigorous stirring is essential to ensure phase transfer between the aqueous base and organic layer.
  • Maintain reflux for 4–6 hours .
  • Monitoring: Monitor consumption of the alkyl chloride via TLC (Eluent: 10% MeOH in DCM) or GC-MS. Aniline will remain as a large peak.

Phase 3: Work-up 8. Cool the mixture to room temperature (25°C). 9. Transfer the biphasic mixture to a separatory funnel. 10. Separate the layers.[6]

  • Lower Layer: Aqueous salt waste (High pH). Discard according to safety protocols.
  • Upper Layer: Organic phase containing Product + Excess Aniline + Toluene.
  • Wash the organic layer with Water (2 x 50 mL) to remove residual caustic and salts.
  • Dry the organic layer over Anhydrous Sodium Sulfate (
    
    
    )
    . Filter off the desiccant.

Phase 4: Purification (Vacuum Distillation) The product is a high-boiling oil. Distillation is required to separate it from the excess aniline.

  • Transfer the filtrate to a distillation flask.

  • Fraction 1 (Atmospheric/Low Vac): Remove Toluene (Rotary evaporator or short path).

  • Fraction 2 (Vacuum ~10-20 mmHg): Distill off excess Aniline (BP ~70-80°C at 15 mmHg).

  • Fraction 3 (High Vacuum): Collect the target product.

    • Target BP: ~145–150°C at 5–10 mmHg (Literature values vary; collect the steady main fraction).

    • Appearance: Pale yellow to reddish oil (darkens upon air exposure).[3]

Process Workflow Diagram

Workflow cluster_rxn Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase start Start: Reagent Charging mix Mix Aniline + DEC-HCl in Toluene start->mix base Add NaOH (aq) (In situ free-basing) mix->base reflux Reflux (110°C) 4-6 Hours base->reflux separate Phase Separation (Discard Aqueous) reflux->separate wash Wash Organic (H2O x 2) separate->wash dry Dry (Na2SO4) & Filter wash->dry distill_1 Distill Toluene (Rotovap) dry->distill_1 distill_2 Distill Excess Aniline (Vac ~15 mmHg) distill_1->distill_2 distill_3 Collect Product Fraction (~150°C @ 5-10 mmHg) distill_2->distill_3

Caption: Operational workflow from reagent charging to final fractional distillation.

Quality Control & Analytics

ParameterSpecificationMethod
Appearance Pale yellow to amber oilVisual
Purity > 97.0%GC-FID or HPLC (C18, Acetonitrile/Water)
Identification Matches Reference

-NMR (CDCl

)
Refractive Index

Refractometer

NMR Interpretation (


, 400 MHz, CDCl

):
  • 
     6.5 - 7.2 ppm (m, 5H): Aromatic protons (Phenyl group).[1]
    
  • 
     4.0 ppm (br s, 1H): -NH- proton (broad, exchangeable).[1]
    
  • 
     3.1 ppm (t, 2H): Methylene adjacent to aniline nitrogen (-NH-CH 
    
    
    
    -).[1]
  • 
     2.7 ppm (t, 2H): Methylene adjacent to diethylamine (-CH 
    
    
    
    -NEt
    
    
    ).[1]
  • 
     2.5 ppm (q, 4H): Methylene protons of ethyl groups (-N(CH 
    
    
    
    CH
    
    
    )
    
    
    ).[1]
  • 
     1.0 ppm (t, 6H): Methyl protons of ethyl groups.
    

Troubleshooting & Optimization

  • Low Yield / Unreacted DEC:

    • Cause: Hydrolysis of the alkyl chloride before reaction, or insufficient base.

    • Fix: Ensure the reaction mixture is vigorously stirred (high shear) to maximize interfacial area between the aqueous base and organic phase.

  • High Bis-Alkylated Impurity:

    • Cause: Aniline concentration too low relative to alkyl halide.

    • Fix: Increase Aniline equivalents to 4.0 or 5.0. Recover excess aniline during distillation for reuse.

  • Dark Coloration:

    • Cause: Oxidation of aniline or product.[4]

    • Fix: Perform reaction and distillation under Nitrogen or Argon atmosphere. Store product in amber glass under inert gas.

References

  • Preparation of N-substituted-N'-phenyl-p-phenylenediamines. US Patent 5371289A.[1] Google Patents.

  • N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4) Data. NIST Chemistry WebBook. [Link][1][2]

  • Process for the selective alkylation of an aniline. European Patent EP0079093A1.
  • Reactions of Aniline: Nucleophilic Substitution. Chemistry Steps. [Link]

Sources

Introduction: The Strategic Synthesis of Substituted Amines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Reductive Amination of N-Phenylethylenediamine

The synthesis of secondary and tertiary amines is a cornerstone of modern organic chemistry, particularly within drug discovery and materials science. Among the myriad methods available, reductive amination stands out for its efficiency, control, and broad applicability.[1][2] This process facilitates the formation of carbon-nitrogen bonds by converting a carbonyl group and an amine into a more complex amine via an intermediate imine or iminium ion.[3][4] Unlike direct alkylation with alkyl halides, which is often plagued by poor selectivity and overalkylation, reductive amination offers a more controlled and predictable route to the desired product.[3]

This guide focuses on the application of reductive amination to N-phenylethylenediamine, a valuable building block whose derivatives are explored for various biological activities.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Pillar 1: Mechanistic Insight & Reagent Selection

The success of a reductive amination protocol hinges on understanding its two-part mechanism and selecting the appropriate reagents to navigate it. The reaction proceeds through the initial formation of an imine (from a primary amine) or an enamine (from a secondary amine), which is subsequently reduced.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, the imine. This step is reversible and typically catalyzed by mild acid.[3][4] The optimal pH is a delicate balance; a pH of around 4-5 protonates the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile, which would render it unreactive.[3][7]

  • Reduction: The intermediate iminium ion is more electrophilic than the starting carbonyl compound and is therefore more readily reduced. The choice of reducing agent is critical for selectivity, ensuring that the iminium ion is reduced in preference to the starting aldehyde or ketone.[7]

Choosing the Right Reducing Agent

Several hydride donors can be employed, but their selectivity and reactivity profiles differ significantly:

  • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[3] A stepwise procedure, where the imine is pre-formed before the addition of NaBH₄, can circumvent this issue.[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄. Its key advantage is its stability at the mildly acidic pH required for imine formation. It selectively reduces the protonated iminium ion much faster than it reduces a neutral carbonyl group.[3][7] However, its high toxicity and the generation of cyanide-containing waste streams are significant drawbacks.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[2] The electron-withdrawing acetate groups moderate its reactivity, making it highly selective for the reduction of iminium ions over ketones or aldehydes.[10] It is non-toxic, commercially available, and highly effective for a wide range of substrates, including weakly basic amines.[2][7][9]

Due to its superior selectivity, safety profile, and broad substrate scope, this protocol will utilize Sodium Triacetoxyborohydride (STAB).

G cluster_0 Step 1: Imine/Iminium Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction Amine Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine Dehydration (-H₂O) Product Alkylated Amine Product Imine->Product ReducingAgent NaBH(OAc)₃ (Hydride Donor) ReducingAgent->Product Hydride Attack on C=N

Caption: General mechanism of reductive amination.

Pillar 2: A Validated Protocol for N-Alkylation of N-Phenylethylenediamine

This section provides a detailed, step-by-step methodology for the synthesis of N-ethyl-N'-phenylethylenediamine using acetaldehyde as the alkylating agent and Sodium Triacetoxyborohydride as the reducing agent.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeNotes
N-PhenylethylenediamineC₈H₁₂N₂136.191.010.01.36 gStarting Amine
AcetaldehydeC₂H₄O44.051.111.00.76 mL (d=0.784)Carbonyl Source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.515.03.18 gReducing Agent
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96--50 mLAnhydrous, reaction solvent
Acetic Acid (Glacial)CH₃COOH60.051.111.00.63 mL (d=1.05)Catalyst (optional, aids reaction)
Required Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Glass syringe

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Experimental Procedure

G start Start setup 1. Reaction Setup - Charge flask with Amine & Solvent (DCE) - Inert atmosphere (N₂) start->setup add_carbonyl 2. Add Carbonyl & Catalyst - Add Acetaldehyde - Add Acetic Acid - Stir for 20-30 min setup->add_carbonyl add_reductant 3. Add Reducing Agent - Add NaBH(OAc)₃ portion-wise - Monitor temperature add_carbonyl->add_reductant react 4. Reaction - Stir at room temperature for 12-24h - Monitor by TLC/GC-MS add_reductant->react workup 5. Aqueous Work-up - Quench with sat. NaHCO₃ - Extract with DCM/EtOAc react->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end_node Final Product purify->end_node

Caption: Experimental workflow for reductive amination.

Step 1: Reaction Setup To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylethylenediamine (1.36 g, 10.0 mmol). Add anhydrous 1,2-dichloroethane (DCE, 50 mL) and stir to dissolve. Purge the flask with nitrogen or argon gas.

Step 2: Addition of Carbonyl and Catalyst Using a syringe, add acetaldehyde (0.76 mL, 11.0 mmol) to the stirred solution. Follow with the addition of glacial acetic acid (0.63 mL, 11.0 mmol). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. The use of acetic acid can catalyze imine formation, particularly with less reactive ketones or amines.[8][9]

Step 3: Addition of the Reducing Agent Carefully add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in three or four portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution, ensuring the reaction remains at a manageable temperature.

Step 4: Reaction Monitoring Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the N-phenylethylenediamine starting material. The reaction is typically complete within 12-24 hours.

Step 5: Aqueous Work-up Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).

Step 6: Isolation and Purification Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure N-ethyl-N'-phenylethylenediamine product.

Pillar 3: Trustworthiness & Troubleshooting

  • Moisture Control: While STAB is more water-tolerant than many other hydrides, the use of anhydrous solvents is recommended as excess water can hydrolyze the imine intermediate and reduce efficiency.

  • Weakly Basic Amines: N-phenylethylenediamine is sufficiently nucleophilic, but for less reactive aromatic amines, the addition of acetic acid as a catalyst is highly recommended to facilitate iminium ion formation.[9]

  • Alternative Solvents: While 1,2-dichloroethane (DCE) is the preferred solvent, tetrahydrofuran (THF) and acetonitrile can also be effective.[8][10]

  • Dialkylation Concerns: For primary amines, dialkylation can sometimes be an issue. Using a stepwise procedure or carefully controlling the stoichiometry (limiting the carbonyl and reducing agent) can mitigate this.[7][8] However, for this specific substrate, mono-alkylation at the more basic aliphatic nitrogen is strongly favored.

Conclusion

The reductive amination protocol using Sodium Triacetoxyborohydride offers a robust, safe, and highly selective method for the N-alkylation of N-phenylethylenediamine. Its operational simplicity, tolerance of various functional groups, and high yields make it an indispensable tool for researchers in medicinal chemistry and organic synthesis.[9][10] By understanding the underlying mechanism and adhering to the procedural details outlined in this guide, scientists can reliably synthesize a diverse library of substituted diamines for further development.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications - The Journal of Organic Chemistry. [Link]

  • C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

  • Synthesis of N,N-disubstituted-p-phenylenediamine.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Oriental Journal of Chemistry. [Link]

  • Method of preparation of N-(1-phenylethyl)- N'-phenyl-1,4- phenylenediamine.
  • Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

Sources

Application Note: N,N-Diethyl-N'-phenylethylenediamine (DPEDA) as an Unsymmetrical Bidentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Anatomy & Strategic Utility

N,N-Diethyl-N'-phenylethylenediamine (DPEDA, CAS: 1665-59-4) is a highly specialized, unsymmetrical ethylenediamine derivative . While symmetric ligands like tetramethylethylenediamine (TMEDA) are ubiquitous in transition metal chemistry, DPEDA offers a sophisticated structural dichotomy that fundamentally alters coordination dynamics:

  • The Anchor (Tertiary Amine): The

    
    -diethylamino group acts as a strong, sterically demanding 
    
    
    
    -donor. It tightly anchors the ligand to the metal center, preventing complete ligand dissociation and subsequent catalyst aggregation.
  • The Switch (Secondary Arylamine): The

    
    -phenylamino group is significantly less basic due to resonance delocalization of the nitrogen lone pair into the aromatic ring. It is sterically planar and acts as a weaker donor.
    

This asymmetry introduces hemilability into the coordination sphere. During catalytic cycles, the weaker M–N(phenyl) bond can reversibly dissociate, creating a transient open coordination site for substrate binding (e.g., oxidative addition) without the catalyst losing its structural integrity. Beyond transition metal catalysis, this unique electronic profile has also been leveraged in industrial applications, such as serving as an active surface primer and adhesion promoter for polyolefin substrates [[1]]().

Mechanistic Paradigms: The Hemilabile Advantage

When coordinated to a


 metal center such as Pd(II), DPEDA forms a stable 5-membered metallacycle. The causality of its enhanced reactivity is rooted in the trans-effect. The electron-rich diethylamine moiety "pushes" electron density into the metal, stabilizing high-valent intermediates. Conversely, the weaker phenylamine donor makes the coordination site trans to the diethylamine highly reactive.

Furthermore, the presence of the secondary amine (N–H) allows for stimulus-responsive behavior. Upon the introduction of a base, the secondary amine can be deprotonated to form a metal-amido complex. This unlocks distinct inner-sphere mechanisms, enabling concerted proton-electron transfer (CPET) pathways critical for aerobic alcohol oxidations or directed C–H activations.

CatalyticCycle N1 Pd(II)-DPEDA Precatalyst Stable, Off-Cycle N2 Pd(0)-DPEDA Active Catalyst Hemilabile Coordination N1->N2 Activation / Reduction N3 Oxidative Addition Complex [Pd(II)(Ar)(X)(DPEDA)] N2->N3 + Ar-X N4 Transmetalation Complex [Pd(II)(Ar)(R)(DPEDA)] N3->N4 + R-M (Transmetalation) N5 Reductive Elimination Product Release N4->N5 Isomerization N5->N2 - Ar-R (Product)

Figure 1: Catalytic cycle of Pd-DPEDA mediated cross-coupling highlighting hemilabile ligand dynamics.

Validated Protocols

As a Senior Application Scientist, I have designed the following protocols to be entirely self-validating. The physical and chemical properties of the reagents dictate the workflow, allowing researchers to visually and spectroscopically confirm success at each step.

Protocol A: Synthesis of the [Pd(DPEDA)Cl₂] Precatalyst

Causality & Design: Palladium(II) chloride is a polymeric solid that is completely insoluble in dichloromethane (DCM). However, the monomeric [Pd(DPEDA)Cl₂] complex is highly soluble in DCM. By using DCM as the reaction medium, the system becomes self-indicating: the reaction is only complete when the opaque, red-brown suspension fully transitions into a clear, homogeneous solution.

  • Preparation: In an inert-atmosphere glovebox, weigh 1.0 mmol of anhydrous PdCl₂ and 1.05 mmol of DPEDA .

  • Complexation: Suspend the PdCl₂ in 15 mL of anhydrous DCM in a Schlenk flask. Add DPEDA dropwise via syringe.

  • Incubation: Stir vigorously at 25°C for 12 hours.

    • Validation Checkpoint 1: The red-brown suspended solids will gradually disappear, yielding a clear, deep-orange solution.

  • Purification: Filter the solution through a pad of Celite to remove any unreacted trace PdCl₂. Concentrate the filtrate under reduced pressure to ~3 mL.

  • Precipitation: Slowly layer 10 mL of cold hexanes onto the concentrated DCM solution to induce crystallization.

    • Validation Checkpoint 2: Isolate the resulting bright yellow microcrystals via vacuum filtration. ¹H NMR (CDCl₃) will reveal highly diastereotopic methylene protons on the ethyl groups, confirming a locked 5-membered metallacycle conformation.

Workflow S1 Weigh PdCl2 & DPEDA Strict Stoichiometry S2 Suspend in DCM Inert Atmosphere S1->S2 S3 Stir at 25°C (12h) Monitor Color Change S2->S3 S4 Filtration & Concentration Remove Unreacted PdCl2 S3->S4 Validation: Clear Orange Soln S5 Precipitation (Hexane) Isolate [Pd(DPEDA)Cl2] S4->S5 Validation: Yellow Microcrystals

Figure 2: Self-validating experimental workflow for the synthesis of [Pd(DPEDA)Cl2].

Protocol B: Cu(I)/DPEDA-Catalyzed Aerobic Oxidation of Alcohols

Causality & Design: Copper(I) salts are coordinated by DPEDA to form an active Cu/O₂ adduct. The addition of a mild base (e.g., N-methylimidazole or Cs₂CO₃) is mechanistically required to deprotonate the secondary phenylamine of DPEDA, generating the active amido-copper species responsible for substrate dehydrogenation.

  • Catalyst Generation: In a round-bottom flask open to the air, dissolve 5 mol% CuI and 5 mol% DPEDA in acetonitrile.

    • Validation Checkpoint 1: The solution will rapidly shift from colorless to a pale yellow/green as the Cu(I)-DPEDA complex binds ambient oxygen.

  • Substrate Addition: Add 1.0 mmol of the target benzyl alcohol, followed by 10 mol% of N-methylimidazole (NMI).

    • Validation Checkpoint 2: Upon base addition, the solution will transition to a deep, vibrant blue/green, indicating the formation of the active Cu(II)-amido intermediate.

  • Reaction: Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

Data Synthesis: Comparative Ligand Profiling

To understand when to deploy DPEDA over standard diamines, consult the quantitative structural and electronic parameters below. The stark difference in pKa between the two nitrogen centers in DPEDA is the primary driver of its hemilabile behavior.

LigandStructure TypepKa (Conjugate Acids)Steric ProfileCoordination Dynamics
Ethylenediamine (EDA) Primary / Primary~10.0 / 7.0LowRigid, strongly bound, prone to bis-chelation
TMEDA Tertiary / Tertiary~9.0 / 5.8HighRigid, symmetric, stabilizes high oxidation states
DPEDA Tertiary / Secondary (Aryl)~8.5 / ~4.5AsymmetricHemilabile, tunable, supports amido-complex formation

References

  • NIST Chemistry WebBook, SRD 69: N,N-Diethyl-N'-phenylethylenediamine. National Institute of Standards and Technology.[Link]

  • U.S. Patent 5314562A:Consumer polyolefin primer.

Sources

preparation of copper complexes with N-phenylethylenediamine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Characterization of Copper(II) Complexes with N-Phenylethylenediamine Ligands

Executive Summary

This guide details the synthesis, purification, and characterization of Copper(II) complexes utilizing N-phenylethylenediamine (N-Ph-en) as a bidentate ligand. Unlike symmetric ethylenediamine, the N-phenyl substituent introduces significant steric bulk and electronic asymmetry, influencing the coordination geometry and biological activity (e.g., DNA intercalation).

This document provides protocols for two distinct coordination environments:

  • Bis-chelate Complex

    
    :  The thermodynamic product, typically square-planar or distorted octahedral.
    
  • Mono-chelate Complex

    
    :  The stoichiometric product, often exhibiting higher reactivity for ligand exchange applications.
    

Scientific Foundation & Ligand Chemistry

N-phenylethylenediamine acts as an asymmetric N,N'-donor. The primary amine (


) is a strong 

-donor, while the secondary amine (

) has reduced basicity due to the electron-withdrawing nature of the phenyl ring and steric hindrance.
  • Jahn-Teller Distortion: Cu(II) (

    
    ) complexes naturally exhibit Jahn-Teller distortion.[1][2] In bis-complexes, the bulky phenyl groups typically adopt a trans configuration to minimize steric repulsion, stabilizing a square-planar geometry in the equatorial plane, with counter-ions occupying distant axial positions.
    
  • Biological Relevance: These complexes are structural analogs to Casiopeínas® , a class of mixed-ligand copper complexes exhibiting potent anticancer activity via reactive oxygen species (ROS) generation and DNA interaction.

Safety & Pre-requisites

CRITICAL WARNING - Perchlorate Salts: While perchlorate (


) salts often yield excellent crystals, they are potentially explosive when dry or in contact with organic ligands.
  • Recommendation: Use Chloride (

    
    ) , Nitrate (
    
    
    
    )
    , or Tetrafluoroborate (
    
    
    )
    salts for routine synthesis.
  • Mandatory: If perchlorates are required for crystallography, never heat the solid and work on a scale <100 mg.

Reagents:

  • Copper(II) Chloride dihydrate (

    
    ) or Copper(II) Nitrate trihydrate.
    
  • N-phenylethylenediamine (98%+ purity).

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Diethyl Ether (

    
    ).
    

Experimental Protocols

Workflow Diagram: Synthesis Logic

SynthesisWorkflow Start Start: Reagent Preparation CuSol Dissolve Cu(II) Salt (Ethanol/Methanol) Start->CuSol LigandAdd Add N-Ph-en Ligand (Dropwise, Stirring) CuSol->LigandAdd Decision Target Stoichiometry? LigandAdd->Decision MonoPath 1:1 Ratio (Mono) [Cu(L)Cl2] Decision->MonoPath 1 eq Ligand BisPath 1:2 Ratio (Bis) [Cu(L)2]X2 Decision->BisPath 2.2 eq Ligand ReactionMono Stir 1h @ RT Green Precipitate MonoPath->ReactionMono ReactionBis Reflux 2h @ 60°C Violet/Blue Solution BisPath->ReactionBis Workup Filtration & Washing (Cold EtOH + Et2O) ReactionMono->Workup ReactionBis->Workup Recryst Recrystallization (Slow Evap/Diffusion) Workup->Recryst Final Characterization (IR, UV-Vis, EPR) Recryst->Final

Caption: Logical workflow for the selective synthesis of Mono- and Bis-chelated copper(II) complexes.

Protocol A: Synthesis of Bis(N-phenylethylenediamine)copper(II) Chloride

Target:



Appearance: Dark violet/blue crystals.[3]
  • Preparation of Metal Solution:

    • Dissolve

      
       (
      
      
      
      ) of
      
      
      in
      
      
      of absolute ethanol. The solution will be light blue/green.
  • Ligand Addition:

    • Dissolve

      
       (
      
      
      
      , slight excess) of N-phenylethylenediamine in
      
      
      of ethanol.
    • Add the ligand solution dropwise to the copper solution under vigorous stirring.

    • Observation: The solution will immediately shift to a deep violet/purple color, indicating the coordination of four nitrogen atoms (the "CuN4" chromophore).

  • Reaction:

    • Heat the mixture to reflux (

      
      ) for 1 hour to ensure thermodynamic equilibration (favoring the trans isomer).
      
  • Isolation:

    • Concentrate the solution to half volume using a rotary evaporator or gentle heating.

    • Allow to cool slowly to room temperature, then place in an ice bath.

    • If no precipitate forms, diffuse diethyl ether into the solution (vapor diffusion method).

  • Purification:

    • Filter the violet crystals.

    • Wash with cold ethanol (

      
      ) followed by diethyl ether (
      
      
      
      ).
    • Dry in vacuo or over

      
      .
      
Protocol B: Synthesis of Dichloro(N-phenylethylenediamine)copper(II)

Target:



Appearance: Green powder.
  • Stoichiometry Control:

    • Dissolve

      
       of 
      
      
      
      in
      
      
      methanol (Methanol is preferred here to keep the mono-complex in solution longer before precipitation).
  • Ligand Addition:

    • Add exactly

      
       of N-phenylethylenediamine dissolved in 
      
      
      
      methanol dropwise.
    • Critical: Do not exceed 1 equivalent. Excess ligand will form the bis-complex impurities.

  • Precipitation:

    • A green precipitate typically forms rapidly (neutral complex, lower solubility in alcohols than the ionic bis-complex).

    • Stir at room temperature for 30 minutes.

  • Isolation:

    • Filter the green solid.

    • Wash copiously with cold methanol to remove unreacted

      
      .
      
    • Dry in air.

Characterization & Validation

To validate the synthesis, compare your data against these standard spectroscopic markers.

Table 1: Diagnostic Spectroscopic Data

TechniqueParameterBis-Complex ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Mono-Complex

Mechanistic Insight
IR (ATR)


(Sharp)

Shifted to lower freq vs free ligand due to coordination.
IR (Far)



Confirms metal-ligand bond formation.
IR (Far)

Absent

Diagnostic for inner-sphere chloride coordination (Mono only).
UV-Vis

(d-d)

(Violet)

(Green)
Blue shift in Bis-complex indicates stronger field (4N vs 2N2Cl).
EPR $g{}$ vs ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

$g{

Application Context: DNA Binding & Anticancer Mechanism[4][5][6]

The N-phenylethylenediamine copper complexes are potent candidates for drug development due to their ability to interact with DNA and generate ROS.

Mechanism of Action Diagram

MOA Complex Cu(II) Complex [Cu(N-Ph-en)2]2+ RedoxCycle Redox Cycling Cu(II) <-> Cu(I) Complex->RedoxCycle Uptake DNA_Intercalation DNA Intercalation (Phenyl Stacking) Complex->DNA_Intercalation Non-Covalent Binding Reductant Cellular Reductants (GSH / Ascorbate) Reductant->RedoxCycle ROS ROS Generation (OH*, O2*-) RedoxCycle->ROS Damage DNA Strand Breakage & Apoptosis ROS->Damage DNA_Intercalation->Damage Inhibition of Replication

Caption: Dual-pathway mechanism: Direct DNA intercalation via the phenyl moiety and oxidative damage via Cu-mediated ROS generation.

Key Application Note: The phenyl group on the ligand is not merely for stability; it provides a planar aromatic surface that facilitates intercalation between DNA base pairs, enhancing the cytotoxicity compared to simple ethylenediamine complexes.

References

  • Synthesis & Characterization of Cu-Diamine Complexes: Kani, Y., Ohba, S., Kunita, M., & Nishida, Y. (2000).[4] Chloro[N',N'-diethyl-N,N-bis(2-pyridylmethyl)ethylenediamine-κN]copper(II) perchlorate.[4] Acta Crystallographica Section C, 56, e198.[4] [Link] (Note: Provides crystallographic context for substituted ethylenediamine copper complexes).

  • Anticancer Mechanisms of Copper Complexes: Santini, C., Pellei, M., Gandin, V., Porchia, M., Tisato, F., & Marzano, C. (2014). Advances in Copper Complexes as Anticancer Agents.[5][6][7][8][9] Chemical Reviews, 114(1), 815-862. [Link]

  • DNA Binding of Phenanthroline/Diamine Copper Complexes: Patel, M. N., et al. (2001). Copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine: synthesis, characterization, DNA-binding thermodynamical and kinetic studies.[10] Bioorganic & Medicinal Chemistry, 9(11), 2849-2855.[10] [Link]

  • General Protocol for Diamine Copper Complexes (Org. Synth. Context): Alexakis, A., et al. (1998). Preparation of trans-1,2-Di(1-naphthyl)cyclohexane. Organic Syntheses, 76, 23. (Illustrates handling of bulky diamine ligands). [Link]

  • Casiopeínas (Mixed Ligand Context): Bravo-Gómez, M. E., et al. (2009). Casiopeínas®: A new class of potent anticancer copper coordination compounds. Journal of the Mexican Chemical Society, 53(3). [Link]

Sources

reaction of 2-diethylaminoethyl chloride with aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of


-(2-Diethylaminoethyl)aniline  via the reaction of 2-diethylaminoethyl chloride  with aniline hydrochloride .

Application Note: Synthesis of -(2-Diethylaminoethyl)aniline


-Alkylation of Aryl Amines
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The reaction between 2-diethylaminoethyl chloride (DEC) and aniline hydrochloride is a fundamental


-alkylation used to synthesize 

-phenyl-

-diethylethylenediamine
(also known as

-(2-diethylaminoethyl)aniline). This diamine scaffold is a critical pharmacophore found in various antihistamines, antimalarials, and local anesthetics.

Critical Technical Insight: Directly mixing the hydrochloride salts of both reactants will result in no reaction . The reaction mechanism relies on the nucleophilicity of the aniline nitrogen and the formation of a reactive aziridinium ion intermediate from the DEC. Both processes are inhibited by protonation. Therefore, the protocol requires a stoichiometric base to liberate the free amines in situ, activating the reaction.

Reaction Mechanism & Kinetics

The reaction does not proceed via a simple


 displacement. It involves a "neighboring group participation" mechanism unique to 

-haloamines.
Mechanistic Pathway
  • Desalting (Activation): The added base neutralizes Aniline

    
     HCl and DEC 
    
    
    
    HCl, generating free Aniline and free DEC.
  • Aziridinium Formation (Rate Determining Step): The internal nitrogen of the free DEC attacks the

    
    -carbon, displacing the chloride ion to form a highly electrophilic, strained aziridinium (ethyleneimmonium) ion .
    
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the aziridinium ring, relieving the ring strain and forming the mono-alkylated product.

  • Proton Transfer: The resulting ammonium species loses a proton to the base, yielding the neutral product.

Visualizing the Pathway

The following diagram illustrates the activation and reaction flow.

ReactionMechanism AnilineHCl Aniline·HCl (Inactive) AnilineFree Aniline (Nucleophile) AnilineHCl->AnilineFree Neutralization DEC_HCl DEC·HCl (Inactive) DEC_HCl->AnilineFree Neutralization DEC_Free DEC Free Base DEC_HCl->DEC_Free -HCl Base Base (e.g., NaOH) Base->AnilineFree Transition Transition State (Ring Opening) AnilineFree->Transition Nucleophilic Attack Aziridinium Aziridinium Ion (Active Electrophile) DEC_Free->Aziridinium Intramolecular Cyclization (Fast) Aziridinium->Transition Product N-(2-Diethylaminoethyl)aniline Transition->Product Ring Opening

Figure 1: Mechanistic pathway showing the critical aziridinium intermediate formation.

Strategic Protocol Design

Safety Warning (Critical)
  • Vesicant Hazard: 2-Diethylaminoethyl chloride (free base) is a "nitrogen mustard" analogue. It is a potent vesicant (blistering agent) and skin irritant. It can cause severe burns and sensitization.

  • Inhalation: Aniline is toxic by inhalation and absorption.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Reagent Stoichiometry
ComponentRoleEquiv.Notes
Aniline

HCl
Nucleophile Source1.0Limiting reagent (or use excess to prevent dialkylation).
DEC

HCl
Electrophile Source1.1 - 1.2Slight excess accounts for hydrolysis side reactions.
Sodium Hydroxide (aq) Base2.5Neutralizes both HCl salts + scavenges reaction acid.
Toluene / Water Solvent SystemN/ABiphasic system manages salt solubility and product extraction.

Detailed Experimental Protocol

Phase 1: Preparation & Activation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.

  • Solvent Charge: Add Aniline Hydrochloride (12.96 g, 100 mmol) and Water (50 mL) to the flask. Stir until dissolved.

  • Basification (In-Situ):

    • Prepare a solution of NaOH (10.0 g, 250 mmol) in Water (50 mL).

    • Add the NaOH solution to the flask. The solution will become turbid as free Aniline separates as an oil.

    • Observation: Ensure the pH is >12.

  • Organic Phase Addition: Add Toluene (100 mL) to the flask. Stir vigorously to extract the free aniline into the organic layer.

Phase 2: Reaction (Alkylation)[1][2]
  • DEC Addition:

    • Option A (Solid Addition): Add 2-Diethylaminoethyl chloride hydrochloride (DEC

      
       HCl) (18.9 g, 110 mmol) directly to the biphasic mixture. The excess NaOH in the aqueous phase will neutralize it immediately.
      
    • Option B (Pre-neutralized - Safer): Dissolve DEC

      
       HCl in a minimum amount of cold water, neutralize with cold NaOH, extract rapidly into Toluene, and add the Toluene solution to the main flask. Note: Option A is preferred for simplicity if the hood is efficient, as it minimizes handling of the volatile vesicant free base.
      
  • Reflux: Heat the biphasic mixture to a gentle reflux (

    
     internal temperature) with vigorous stirring.
    
  • Timecourse: Reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (Silica; Eluent: 10% MeOH in DCM + 1%

      
      ). The product will be more polar than aniline but less polar than the quaternary salts.
      
Phase 3: Work-up & Purification
  • Separation: Cool the mixture to room temperature. Transfer to a separatory funnel.

  • Phase Cut: Separate the layers. The product resides in the upper Toluene layer.

  • Extraction: Extract the aqueous layer once with Toluene (50 mL) to recover residual product. Combine organic layers.

  • Washing: Wash the combined organic phase with:

    • Water (2 x 50 mL) to remove salts.

    • Brine (50 mL).

  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude oil.

  • Purification (Distillation):

    • The crude oil contains unreacted aniline and the product.

    • Perform vacuum distillation.[1]

    • Fraction 1: Aniline (bp

      
       @ 10 mmHg).
      
    • Fraction 2:

      
      -(2-Diethylaminoethyl)aniline  (bp 
      
      
      
      @ 10 mmHg).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of AziridiniumEnsure vigorous stirring (maximize phase transfer). Avoid excessive heating time.
Poly-alkylation Excess DECUse a slight excess of Aniline (2-3 equiv) if mono-alkylation is critical, then recover aniline by distillation.
Emulsions Similar densitiesAdd solid NaCl to saturate the aqueous phase; filter through Celite if solids are present.
Workflow Diagram

Workflow Start Start: Aniline·HCl + DEC·HCl Neutralize Add NaOH (aq) + Toluene (Generates Free Bases) Start->Neutralize Reflux Reflux (85-90°C, 4-6h) Formation of Aziridinium -> Product Neutralize->Reflux SepFunnel Phase Separation Reflux->SepFunnel OrgLayer Organic Layer (Product) SepFunnel->OrgLayer AqLayer Aqueous Layer (Waste) SepFunnel->AqLayer Distill Vacuum Distillation Remove Aniline -> Collect Product OrgLayer->Distill Final Pure N-(2-Diethylaminoethyl)aniline Distill->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Mechanism of Aziridinium Formation

    • Title: The Chemistry of -Chloroethylamines (Nitrogen Mustards).
    • Source: Bartlett, P. D., et al. Journal of the American Chemical Society, 1947.
    • URL:[Link]

  • Synthesis Protocol (Analogous)

    • Title: -Diethyl-N'-phenylethylenediamine.
    • Source:Organic Syntheses, Coll.[1] Vol. 4, p.336 (1963); Vol. 30, p.39 (1950). (Describes reaction of aniline with related alkyl halides).

    • URL:[Link]

  • Safety Data (DEC)
  • General Alkylation of Anilines

    • Title: Alkylation of Amines.[2][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

using N,N-diethyl-N'-phenylethylenediamine in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Coordination Chemistry of N,N-diethyl-N'-phenylethylenediamine

Foreword: Charting Unexplored Territory

To the researcher, scientist, and drug development professional, this guide serves as a foundational resource for the synthesis, characterization, and potential applications of metal complexes involving the ligand N,N-diethyl-N'-phenylethylenediamine. It is crucial to acknowledge from the outset that specific, peer-reviewed literature on this exact ligand is not abundant. Therefore, this document is structured as a predictive and methodological guide, drawing upon established principles and protocols from closely related N-substituted ethylenediamine analogues.[1] As a Senior Application Scientist, my objective is to provide a scientifically rigorous framework, grounded in the chemistry of similar systems, to empower researchers to confidently explore the potential of this promising ligand. We will delve into the causality behind experimental design, ensuring that each protocol is not merely a list of steps but a self-validating system for robust scientific inquiry.

Part 1: The Ligand Scaffold - Synthesis and Characterization

N,N-diethyl-N'-phenylethylenediamine is an asymmetric bidentate ligand, a class of molecules renowned for its versatility in forming stable complexes with a wide array of metal ions.[1][2] Its structure, featuring a primary amine, a tertiary amine, a bulky phenyl group, and two ethyl groups, offers a unique combination of steric and electronic properties. These characteristics are expected to profoundly influence the geometry, stability, and subsequent reactivity of its metal complexes.[1]

Protocol 1: Synthesis of N,N-diethyl-N'-phenylethylenediamine

The synthesis of asymmetrically substituted ethylenediamines requires a strategic approach to prevent undesired side reactions, such as multiple alkylations.[1] The following two-step protocol is adapted from general methods for related compounds and is designed to selectively introduce the ethyl groups onto the N'-phenyl-substituted nitrogen.[3] The core principle is the protection of the primary amine via acylation, followed by the reduction of the resulting amide.

Step 1: Mono-Acylation of N-phenylethylenediamine

The initial step involves the selective acylation of the more nucleophilic primary amine of N-phenylethylenediamine using acetyl chloride. This forms an amide intermediate, effectively protecting the primary nitrogen from further reaction while activating the secondary nitrogen for the subsequent reduction step.

  • Dissolve N-phenylethylenediamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

  • Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution. The slow addition is critical to prevent di-acylation and control the reaction temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-N-phenylacetamide intermediate. This product can often be used in the next step without further purification.

Step 2: Reduction of the Amide to the Final Product

The amide intermediate is reduced to the target tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAH). The LiAH effectively reduces the carbonyl group of the amide to a methylene group.

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAH) (2-3 equivalents) in anhydrous THF.

  • Cool the LiAH suspension to 0 °C.

  • Slowly add a solution of the crude N-(2-aminoethyl)-N-phenylacetamide from Step 1 in anhydrous THF to the LiAH suspension. This addition is highly exothermic and must be done with extreme caution.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAH by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

  • Filter the resulting aluminum salts precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude N,N-diethyl-N'-phenylethylenediamine.

  • Purify the final product by vacuum distillation or column chromatography on silica gel.[1]

cluster_synthesis Ligand Synthesis Workflow N-phenylethylenediamine N-phenylethylenediamine Step1 Step 1: Mono-Acylation N-phenylethylenediamine->Step1 Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Step1 Intermediate N-(2-aminoethyl)-N-phenylacetamide Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 LiAH LiAlH4 LiAH->Step2 Product N,N-diethyl-N'-phenylethylenediamine Step2->Product

A generalized two-step synthesis pathway.
Expected Ligand Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized ligand. Based on analogous structures, the following spectroscopic signatures are expected[3]:

  • ¹H NMR: Signals corresponding to the ethyl groups (a triplet and a quartet), complex multiplets for the ethylenediamine backbone's methylene protons, and signals in the aromatic region for the phenyl group protons.

  • ¹³C NMR: Resonances for the aliphatic carbons of the ethyl groups and ethylenediamine backbone, as well as distinct signals for the aromatic carbons of the phenyl ring.

  • FTIR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching from aliphatic and aromatic groups, and C=C stretching bands from the phenyl ring.[3]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (C₁₂H₂₀N₂ = 192.30 g/mol ).

Part 2: Coordination Chemistry & Complex Synthesis

N,N-diethyl-N'-phenylethylenediamine is anticipated to function as a classic bidentate ligand, coordinating to metal ions through the lone pair electrons on its two nitrogen atoms. This coordination forms a thermodynamically stable five-membered chelate ring, a common and favorable motif in coordination chemistry.[1][2]

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a generalized template for the synthesis of metal complexes, which can be adapted for various divalent metal salts such as those of copper(II), nickel(II), or zinc(II).[4]

  • Dissolve the chosen metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(CH₃COO)₂) (1 equivalent) in a suitable solvent, typically ethanol or methanol.

  • In a separate flask, dissolve the N,N-diethyl-N'-phenylethylenediamine ligand (1 or 2 equivalents, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Observe for a color change or the formation of a precipitate, which indicates complex formation. The reaction may be gently heated (e.g., to 50-60 °C) for 1-3 hours to ensure completion.[1][4]

  • Cool the mixture and collect the solid product by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Wash the collected solid with a small amount of the reaction solvent, followed by a non-coordinating solvent like diethyl ether, to remove unreacted starting materials.

  • Dry the final complex in a desiccator or under vacuum.

cluster_complex Metal Complex Synthesis Workflow Ligand Ligand Solution Reaction Mixing & Stirring (Heat if necessary) Ligand->Reaction Metal_Salt Metal Salt Solution Metal_Salt->Reaction Workup Filtration & Washing Reaction->Workup Drying Drying under Vacuum Workup->Drying Product [M(Ligand)n X2] Complex Drying->Product

A generalized workflow for metal complex synthesis.
Characterization of Metal Complexes

Confirmation of successful coordination is achieved by comparing the spectra of the complex to that of the free ligand.

Technique Expected Observation & Rationale
FTIR Spectroscopy A shift in the N-H stretching frequency and other vibrations associated with the nitrogen atoms, indicating their involvement in bonding with the metal center.
UV-Vis Spectroscopy For transition metal complexes (e.g., Cu(II), Ni(II)), the appearance of new absorption bands in the visible region corresponding to d-d electronic transitions, which are characteristic of the complex's coordination geometry.
Molar Conductivity Measurement in a suitable solvent (e.g., DMF, DMSO) can determine if the complex is ionic or neutral in nature.[5]
Elemental Analysis Provides the experimental percentages of C, H, and N, which can be compared to the calculated values for the proposed complex formula to confirm stoichiometry.

Part 3: Projected Applications in Research and Development

While direct applications of N,N-diethyl-N'-phenylethylenediamine complexes are yet to be documented, the extensive research on analogous systems provides a strong basis for predicting their potential in catalysis and drug development.[1][6]

Application Focus 1: Catalysis

Copper complexes of N-substituted ethylenediamines are known to be effective catalysts for a variety of oxidation reactions.[1] The steric bulk and electronic environment created by the ligand substituents play a critical role in determining catalytic activity and selectivity. It is highly plausible that a copper(II) complex of N,N-diethyl-N'-phenylethylenediamine could serve as a catalyst for reactions such as the aerobic oxidation of phenols. The catalytic cycle would likely involve substrate coordination to the copper center, followed by an electron transfer process involving molecular oxygen to regenerate the active catalyst.[1]

Table 1: Representative Catalytic Activity of Analogous Copper(II)-Ethylenediamine Complexes (Data is illustrative and based on related systems to demonstrate the effect of N-substitution)[1]

Ligand N-Substituents Relative Catalytic Activity (Phenol Oxidation)
EthylenediamineNoneModerate
N,N'-di-tert-butylethylenediaminetert-ButylHigh

This comparison highlights how steric hindrance from bulky substituents can enhance catalytic performance, a principle that would be relevant when investigating complexes of N,N-diethyl-N'-phenylethylenediamine.

Application Focus 2: Drug Development - Anticancer Agents

Platinum(II) complexes containing diamine ligands are a cornerstone of modern chemotherapy, with cisplatin being the most famous example. The mechanism of action for these drugs is well-established. It is hypothesized that a dichloroplatinum(II) complex of N,N-diethyl-N'-phenylethylenediamine, [Pt(N,N-diethyl-N'-phenylethylenediamine)Cl₂], would function as a prodrug.[1]

Proposed Mechanism of Action:

  • Transport: The neutral complex enters the cell.

  • Activation: Inside the cell, the lower chloride concentration promotes the hydrolysis of one or both chloride ligands, creating a reactive, aquated platinum species.

  • DNA Binding: This activated complex then preferentially binds to the N7 atoms of purine bases (guanine and adenine) on DNA, forming primarily intrastrand crosslinks.

  • Apoptosis: The resulting distortion in the DNA helix inhibits replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

cluster_moa Anticancer Mechanism of Action Prodrug [Pt(L)Cl2] (Enters Cell) Activation Hydrolysis (Low Cl- conc.) Prodrug->Activation Active_Species [Pt(L)(H2O)Cl]+ Activation->Active_Species DNA_Binding DNA Binding (N7 of Guanine) Active_Species->DNA_Binding DNA_Adduct DNA Adduct (Distorted Helix) DNA_Binding->DNA_Adduct Apoptosis Inhibition of Replication/Transcription DNA_Adduct->Apoptosis Cell_Death Apoptosis Apoptosis->Cell_Death

Sources

synthesis of pharmaceutical intermediates using phenylethylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Phenylethylenediamines in Pharmaceutical Synthesis: From Chiral Scaffolds to Asymmetric Catalysis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Synthetic Chemists, and Process Development Scientists

Executive Summary & Strategic Value

Phenylethylenediamines—specifically 1-phenyl-1,2-ethanediamine and 1,2-diphenylethylenediamine (DPEN) —represent a class of "privileged structures" in pharmaceutical chemistry.[] Their utility bifurcates into two distinct but critical streams:

  • As Chiral Building Blocks: They serve as the backbone for nitrogen-rich heterocycles (imidazolidines, piperazines) found in anti-inflammatory, CNS, and antimicrobial agents.

  • As Chiral Ligands: In their enantiopure forms (e.g.,

    
    -DPEN), they are the stereocontrolling elements in Noyori-type Asymmetric Transfer Hydrogenation (ATH), enabling the synthesis of chiral alcohol intermediates for blockbuster drugs like Fluoxetine , Duloxetine , and Rivastigmine .
    

This guide provides field-proven protocols for both applications, moving beyond textbook descriptions to address process variables, troubleshooting, and scalability.

Application A: Synthesis of Bioactive Imidazolidines (Scaffold Approach)

Focus: Utilization of N-phenylethylenediamine or 1-phenyl-1,2-ethanediamine as a substrate.[]

Imidazolidines are bioisosteres of oxazolidines and are critical pharmacophores in adrenergic receptor modulators and anti-trypanosomal agents. The condensation of phenylethylenediamines with carbonyls is the primary route, but controlling regioselectivity and preventing oxidation to imidazoles is key.

2.1. Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the condensation pathway and the competing oxidation risk.

ImidazolidineSynthesis Start Phenylethylenediamine (Substrate) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde - H2O (Partial) Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Imine Imine Species (Transient) Hemiaminal->Imine - H2O Product Chiral Imidazolidine (Target) Imine->Product Cyclization (Intramolecular) Byproduct Oxidized Imidazole (Impurity) Product->Byproduct Oxidation (Air/Light)

Caption: Figure 1.[][2][3] Cyclization pathway for imidazolidine synthesis showing the critical hemiaminal intermediate and potential oxidation liability.

2.2. Detailed Protocol: Diastereoselective Synthesis of 2-Substituted Imidazolidines

Objective: Synthesis of 1-phenyl-2-(aryl)imidazolidine from


-phenylethylenediamine.

Materials:

  • 
    -Phenylethylenediamine (1.0 equiv)[]
    
  • Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Solvent: Methanol (MeOH) or Toluene (for azeotropic removal)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%)
    
  • Drying Agent: Molecular Sieves (4Å) or MgSO₄

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -phenylethylenediamine (10 mmol) in anhydrous MeOH (20 mL).
    
  • Addition: Add the aryl aldehyde (10 mmol) dropwise at 0°C to minimize exotherm.

  • Catalysis: Add pTSA (0.5 mmol) and activated 4Å Molecular Sieves. Note: Water removal is thermodynamic driving force.[]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The amine starting material will disappear; the product is usually less polar.

  • Work-up (Critical): Filter off molecular sieves. Concentrate the solvent under reduced pressure.

    • Purification Note: Imidazolidines are sensitive to hydrolysis.[] Avoid acidic aqueous washes.[] Flash chromatography should be performed on neutral alumina or silica pre-treated with 1% triethylamine to prevent ring opening.[]

  • Storage: Store under Argon at -20°C. These intermediates are prone to oxidation to imidazoles upon prolonged air exposure.[]

Data Interpretation:

Parameter Optimal Range Impact of Deviation

| Temperature | 0°C


 25°C | High temp (>60°C) promotes oxidation to imidazole.[] |
| Water Content  | < 0.1% | Excess water reverses equilibrium (hydrolysis). |
| pH  | Neutral/Basic | Acidic work-up hydrolyzes the aminal carbon.[] |

Application B: Asymmetric Transfer Hydrogenation (Catalytic Approach)

Focus: Use of (S,S)-Ts-DPEN (derived from 1,2-diphenylethylenediamine) as a Chiral Ligand.[4]

This is the industry-standard method for synthesizing chiral secondary alcohols.[] The Ru-TsDPEN complex enables "Metal-Ligand Bifunctional Catalysis," allowing hydrogenation without high pressure H₂ gas, using formic acid or isopropanol as the hydrogen donor.[]

3.1. Catalytic Cycle & Mechanism (DOT Diagram)

This diagram elucidates the "outer-sphere" mechanism where the NH proton of the diamine plays a crucial role.

ATH_Mechanism PreCat Ru-TsDPEN-Cl (Pre-catalyst) ActiveCat Ru-H Species (16e- Active Catalyst) PreCat->ActiveCat Activation by Base (-HCl) TS 6-Membered Transition State (Outer Sphere) ActiveCat->TS + Substrate TS->PreCat Regeneration Product Chiral Alcohol (>95% ee) TS->Product Hydride Transfer Substrate Prochiral Ketone Substrate->TS H_Source HCOOH / TEA (Hydride Donor) H_Source->ActiveCat Re-hydriding

Caption: Figure 2. Noyori Asymmetric Transfer Hydrogenation (ATH) cycle.[4] The 1,2-diamine ligand (DPEN) facilitates proton/hydride transfer via a concerted transition state.

3.2. Detailed Protocol: Synthesis of (S)-3-Chloro-1-phenylpropan-1-ol

Target: Key intermediate for Fluoxetine (Prozac) and Duloxetine (Cymbalta) .[] Ligand:


-Ts-DPEN (

-(

-toluenesulfonyl)-1,2-diphenylethylenediamine).[]

Materials:

  • Substrate: 3-Chloro-1-phenylpropan-1-one (10 mmol)

  • Catalyst Precursor: [RuCl(

    
    -cymene)]₂ (0.05 mmol, 0.5 mol%)
    
  • Ligand:

    
    -Ts-DPEN (0.12 mmol, 1.2 equiv relative to Ru dimer)
    
  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)[4]

  • Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Methodology:

  • Catalyst Formation (In-situ):

    • In a Schlenk flask under Nitrogen, mix [RuCl(

      
      -cymene)]₂ and 
      
      
      
      -Ts-DPEN in DCM (5 mL).
    • Add TEA (0.2 mmol) and stir at RT for 30 mins. The solution turns from orange to deep red/purple, indicating formation of the 16e⁻ active Ru-hydride species.

  • Reaction Setup:

    • Dissolve the ketone substrate (10 mmol) in the catalyst solution.

    • Cool to 0°C.[5]

    • Slowly add the Formic Acid/TEA mixture (2.5 mL, excess).

  • Execution:

    • Stir at RT.[][5][6] Evolution of CO₂ gas will be observed.

    • Monitoring: Check conversion by GC or HPLC every 2 hours.[] Reaction is typically complete in 8–12 hours.[]

  • Quench & Purification:

    • Dilute with water (20 mL) to quench. Extract with DCM (3 x 15 mL).

    • Wash organic layer with Sat.[] NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Performance Metrics:

Variable Expectation Troubleshooting
Yield > 90% Low yield? Check catalyst quality (Ru dimer oxidation).
Enantiomeric Excess (ee) > 95% (S) Low ee? Ensure reaction temp is < 25°C. Higher temps erode stereocontrol.[]

| Reaction Time | 8–12 Hours | Slow?[] Purge oxygen thoroughly; O₂ poisons the Ru-H species.[] |

Critical Process Parameters & Safety

4.1. Handling Phenylethylenediamines[][6][7]
  • Air Sensitivity: Free bases of phenylethylenediamines absorb CO₂ from air to form carbamates.[] Store under inert gas.

  • Toxicity: Like most diamines, they are skin sensitizers and corrosive. Use nitrile gloves and work in a fume hood.

4.2. Catalyst Poisoning (ATH)
  • The Ru-TsDPEN system is robust but sensitive to:

    • HCl: Excess acid protonates the amine ligand, shutting down the cycle. Ensure base (TEA) is always in slight excess relative to acid species initially.

    • Chloride Ions: High Cl⁻ concentration can inhibit the formation of the active hydride.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • Kim, M. Y., et al. (2012). Enantioselective synthesis of duloxetine via asymmetric transfer hydrogenation. Tetrahedron Letters, 53(24), 3007-3010.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition, 37(15), 1986–2012.

Sources

Troubleshooting & Optimization

Technical Support: Vacuum Distillation of N,N-Diethyl-N'-phenylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1665-14-1 | Formula: C₁₂H₂₀N₂ | MW: 192.30 g/mol

Introduction

Welcome to the Technical Support Center for high-boiling amine purification. This guide addresses the vacuum distillation of N,N-diethyl-N'-phenylethylenediamine , a critical intermediate often used in pharmaceutical synthesis and ligand development.

The Challenge: This molecule combines a secondary aniline and a tertiary aliphatic amine. It is hygroscopic , oxidation-sensitive , and prone to thermal degradation (discoloration) if subjected to prolonged heating. Successful purification requires minimizing thermal history and strictly excluding oxygen.

Part 1: The Setup (Pre-Flight Check)

Before initiating the distillation, verify your configuration against these standards to prevent common failure modes like "bumping" or oxidative degradation.

Equipment Specifications
ComponentRequirementTechnical Rationale
Flask Size 2x Volume of crude liquidPrevents foam-over; amines often foam during degassing.
Column Type Short Path or Vigreux (Short)Short Path is preferred to minimize pressure drop and thermal exposure time.
Vacuum Source Rotary Vane or High-Vac DiaphragmMust sustain <10 mmHg (ideally <2 mmHg). High boiling point requires deep vacuum.
Joint Sealing PTFE Sleeves (Preferred)Amines can degrade silicone grease, causing leaks and contaminating the distillate.
Agitation Magnetic Stir Bar (Egg-shaped)Do NOT use boiling chips. They lose efficacy under vacuum and cannot prevent superheating in viscous amines.
Inert Gas Nitrogen/Argon LineRequired for backfilling and capillary bleed (optional) to prevent oxidation.
Visual Workflow: The Distillation Logic

distillation_workflow Start Crude Amine (Dark/Opaque) PreTreat Pre-Treatment (Dry over KOH/Sieves) Start->PreTreat Remove H2O/CO2 Setup Apparatus Assembly (Inert Gas Flush) PreTreat->Setup Degas Degassing Phase (RT, Full Vacuum) Setup->Degas Remove volatiles Heat Ramp Heating (Slow Approach) Degas->Heat Forerun Collect Forerun (Low Boilers/Solvent) Heat->Forerun T < T_boil MainFrac Main Fraction (Clear/Pale Yellow) Forerun->MainFrac Stable T & P Residue Residue (Discard) MainFrac->Residue

Figure 1: Operational workflow emphasizing the pre-treatment and degassing phases, which are critical for amine purity.[1][2][3]

Part 2: Process Parameters & Protocol

Warning: This substance is a skin sensitizer and toxic. Perform all operations in a fume hood.

Step 1: Pre-Treatment (Crucial)

Amines absorb CO₂ from the air to form carbamates and water to form hydrates. Distilling "wet" amine leads to bumping and hydrolysis.

  • Action: Dry the crude material over KOH pellets or activated 4Å Molecular Sieves for 4–12 hours.

  • Decant: Filter the liquid into the distillation flask to remove solids.

Step 2: The Distillation Profile

Use the following parameters as a baseline. Note that boiling points (BP) vary significantly with vacuum depth.

ParameterTarget ValueNotes
Vacuum Pressure 2 – 5 mmHg Lower pressure is safer; reduces pot temperature.
Bath Temperature ~145 – 160°CSet bath ~20°C higher than vapor temperature.
Vapor Temperature (BP) 125 – 135°C (@ 5 mmHg)Reference value.[4][5] Monitor thermometer, not just bath setting.
Condenser Temp 40 – 50°CWarm water prevents viscosity buildup; cold water may cause solidification or clogging if impurities are present.

The Procedure:

  • Evacuate: Apply full vacuum at room temperature to remove residual solvents (degassing). Stir vigorously.

  • Heat: Begin heating the oil bath.

  • Forerun: The first 5-10% of distillate may be cloudy or off-color. Collect this separately.

  • Main Fraction: When the temperature stabilizes and the distillate runs clear/colorless, switch to the main receiver.

  • Shutdown: Remove heat, let cool to <60°C, then backfill with Nitrogen . Do not admit air to hot amine.

Part 3: Troubleshooting Guide (Interactive)

Use this section to diagnose active failures during the experiment.

Scenario A: "The distillate is turning pink or brown."
  • Diagnosis: Oxidative degradation.

  • Root Cause: Oxygen leak or insufficient inert gas purging.

  • Solution:

    • Check all joints.[6][7] Did you use silicone grease? (It may have dissolved). Switch to PTFE sleeves.

    • Ensure you backfilled with Nitrogen, not air, during receiver swaps.

    • Immediate Fix: If the color is faint, redistill under a stricter nitrogen atmosphere.

Scenario B: "The temperature is fluctuating wildly."
  • Diagnosis: Pressure instability ("Manometric breathing").

  • Root Cause: Vacuum pump cycling or "bumping" in the pot.

  • Solution:

    • Insulate: Wrap the distillation head in aluminum foil/glass wool. High-boiling amines easily condense on the walls before reaching the thermometer, causing erratic readings.

    • Stirring: Increase stir bar speed. Viscous amines need high shear to release vapor bubbles smoothly.

Scenario C: "Low yield; material remains in the pot."
  • Diagnosis: Thermal polymerization or Holdup.

  • Root Cause: The column was too long (Vigreux) or the bath temp was too high, causing tar formation.

  • Solution: Switch to a Short Path Distillation head to minimize the distance the vapor must travel.

Visual Troubleshooting Logic

troubleshooting_tree Problem Identify Issue Issue1 Distillate Colored (Pink/Brown) Problem->Issue1 Issue2 Violent Bumping Problem->Issue2 Issue3 No Distillate (Refluxing only) Problem->Issue3 Sol1 CHECK: Vacuum Leaks ACTION: Use PTFE Sleeves + N2 Flush Issue1->Sol1 Sol2 CHECK: Moisture Content ACTION: Dry w/ KOH + Increase Stirring Issue2->Sol2 Sol3 CHECK: Thermal Loss ACTION: Insulate Column + Shorten Path Issue3->Sol3

Figure 2: Decision tree for rapid diagnosis of distillation failures.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use silicone grease for the joints? A: It is not recommended . Hot amine vapors act as a solvent for silicone grease. This leads to joint seizing and contamination of your distillate with siloxanes. Use PTFE (Teflon) sleeves or Krytox grease if absolutely necessary.

Q: How should I store the purified amine? A: Store in a dark, amber glass bottle under an inert atmosphere (Argon/Nitrogen) in a refrigerator. Seal the cap with Parafilm. Oxidation is autocatalytic; once it starts, it accelerates.

Q: My vacuum pump only pulls 20 mmHg. Can I still distill this? A: You can, but you will need a higher bath temperature (>180°C). This significantly increases the risk of Hofmann elimination (decomposition) or polymerization. If you must use weak vacuum, ensure the exposure time is very short (use a wiped-film evaporator if available, or a very short path).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine (Isomer Analog Data). Retrieved from [Link]

    • Note: Used for physical property extrapolation of phenyl-ethylenediamine class structures.
  • Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • Sigma-Aldrich (Merck).

    • Source for nomograph usage and pressure/temperature conversion standards.[7]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. Authoritative text on specific drying agents (KOH/Sieves) for diamines.

Sources

Technical Support Center: Air-Sensitive Diamine Ligand Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Storage, Handling, and Recovery of Air-Sensitive Diamine Ligands

Core Directive: The Mechanism of Degradation

As researchers, we often treat "air-sensitive" as a binary state—it is or it isn't. However, for diamine ligands (e.g., DMEDA, DACH, TMEDA), degradation is a dynamic chemical cascade. To preserve catalytic activity, you must understand the "Degradation Triad" : Oxidation, Carbonation, and Hydrolysis.

Unlike phosphine ligands which primarily oxidize, diamines are uniquely vulnerable to atmospheric CO₂.

The Degradation Triad (Mechanism)
  • Carbonation (The Silent Killer): Primary and secondary amines react rapidly with atmospheric CO₂ to form ammonium carbamates . This is often mistaken for simple "moisture" because it appears as a white crust. This reaction alters the stoichiometry of your catalyst loading, killing the reaction yield before it begins.

  • Oxidation: Leads to N-oxides or imine formation (via dehydrogenation), often indicated by a color shift from clear to yellow/brown.

  • Hygroscopicity: Water absorption not only hydrolyzes sensitive metal precursors but catalyzes the CO₂ uptake.

Visualization: The Degradation Cascade

The following diagram illustrates how atmospheric exposure chemically alters the ligand, rendering it catalytically inactive.

degradation_pathways Ligand Active Diamine (Colorless Liquid/Solid) Carbamate Ammonium Carbamate (White Crust/Solid) Ligand->Carbamate + CO2 (Fast) Oxide N-Oxide / Imine (Yellow/Brown Oil) Ligand->Oxide + O2 (Slow) Catalysis Catalytic Cycle (Active) Ligand->Catalysis Inert Handling Air Atmosphere (O2 + CO2 + H2O) Air->Ligand Exposure Failure Reaction Failure (Stoichiometry Mismatch) Carbamate->Failure Steric Block/ insolubility Oxide->Failure Electronic Deactivation

Figure 1: Chemical pathways of diamine ligand degradation upon atmospheric exposure.

Storage Protocols: The "Self-Validating" System

A self-validating system is one where the storage method itself provides visual or physical confirmation of integrity.

Storage Decision Matrix
Storage TierEnvironmentRecommended ForValidation Mechanism
Tier 1 (Gold Standard) Glovebox (N₂/Ar) Long-term storage (>1 month), Solid ligands, Open ampoules.O₂ sensor < 1 ppm.[1] No crust formation on caps.
Tier 2 (Standard) Schlenk Flask / J-Young Liquid ligands in frequent use.Vacuum grease clarity (no channels). Solvent/Ligand color stability.
Tier 3 (Short Term) Sure/Seal™ Bottle + Parafilm Commercial bottles after first puncture.High Risk. Validate via NMR before every use.
Protocol: Handling New Shipments

Scenario: You just received a 100g bottle of N,N'-Dimethylethylenediamine (DMEDA) from a supplier.

  • Visual Check: Is the liquid water-white? If yellow, it is already oxidized (See Section 4).

  • The Septum Test: Do not trust the shipping septum for long-term storage. The puncture resistance degrades after 3-5 uses.

  • Transfer:

    • Solids: Move immediately to a glovebox.

    • Liquids: If you lack a glovebox, transfer under N₂ counter-flow into a Schlenk flask with a high-vacuum PTFE valve (J-Young or similar).

  • Secondary Containment: Store the vessel inside a secondary jar containing a desiccant (e.g., Drierite) and an oxygen scavenger sachet if refrigeration is required.

Troubleshooting Guide (FAQ)

Q1: My diamine ligand (normally a liquid) has developed a white solid crust around the cap. Is the whole bottle ruined?

  • Diagnosis: This is ammonium carbamate formation , caused by the reaction of the amine vapor with atmospheric CO₂ leaking through the cap.

  • Assessment: The liquid underneath the crust may still be pure, but the concentration is now unreliable because the "crust" has removed active amine from the bulk phase.

  • Action:

    • Do not shake the bottle.

    • Under an inert gas stream, carefully remove the cap and physically wipe away the crust with a lint-free wipe.

    • Transfer the clear liquid to a fresh, dry Schlenk flask containing activated 4Å molecular sieves.

    • Critical: Re-titrate or run a 1H NMR to confirm purity before using in sensitive catalysis.

Q2: The ligand has turned from clear to light yellow. Can I still use it?

  • Diagnosis: This indicates partial oxidation (N-oxide formation) or the formation of imine impurities.

  • Impact: For robust reactions (e.g., simple Ullmann couplings), trace yellowing is often tolerable. For high-turnover (high TON) asymmetric catalysis, this will poison the metal center.

  • Action: If the reaction is sensitive, you must distill the amine (See Section 4).

Q3: I stored my ligand in the fridge, but now the septum is wet/sticky.

  • Diagnosis: Condensation pumping. When you take a cold bottle out of the fridge into a warm lab, moisture condenses on the septum. If you puncture it immediately, you drive water into the bottle.

  • Action: Always allow refrigerated reagents to warm to room temperature inside a desiccator or under a flow of inert gas before opening or puncturing.

Recovery & Purification Protocols

If your ligand has degraded, use these protocols to restore "Analytical Grade" purity.

Workflow: Distillation of Liquid Diamines

Use this for: DMEDA, TMEDA, Pyridine derivatives.

Safety Warning: Do not distill amines that have turned dark brown/black or are suspected of containing high levels of peroxides.

  • Drying Agent: Add Calcium Hydride (CaH₂) or Potassium Hydroxide (KOH) pellets to the impure amine in a round-bottom flask.

    • Why? CaH₂ reacts irreversibly with water and also breaks down carbamates, releasing H₂ gas.

  • Stirring: Stir gently under N₂ for 4–12 hours.

    • Visual Cue: Bubbling indicates active drying. Wait until bubbling ceases.

  • Distillation: Setup a flame-dried short-path distillation apparatus under N₂ or Ar.

  • Collection: Discard the first 5-10% (forerun). Collect the middle fraction directly into a Schlenk flask or ampoule.

Workflow: Purification of Solid Diamines

Use this for: DACH (1,2-Diaminocyclohexane), chiral diamines.

Method: Sublimation (The cleanest method)

  • Place the solid crude ligand in a sublimation apparatus.

  • Apply high vacuum (< 0.1 Torr).

  • Gently heat the bottom (oil bath) while cooling the cold finger (dry ice/acetone).

  • The pure amine will crystallize on the cold finger, leaving carbamates and oxides at the bottom.

Visualization: The Purification Logic Flow

purification_logic Start Compromised Ligand StateCheck Physical State? Start->StateCheck LiquidPath Liquid (e.g., DMEDA) StateCheck->LiquidPath Liquid SolidPath Solid (e.g., DACH) StateCheck->SolidPath Solid Distill Distill over CaH2/KOH (Inert Atmosphere) LiquidPath->Distill Sublime Sublimation (High Vacuum) SolidPath->Sublime High Vapor Pressure Recryst Recrystallization (Degassed Solvent) SolidPath->Recryst Low Vapor Pressure Result Pure Active Catalyst Distill->Result Sublime->Result Recryst->Result

Figure 2: Decision tree for purifying degraded diamine ligands.

References

  • MIT OpenCourseWare. Purification of Reactants: Distillation of Amines over Calcium Hydride. (5.37 Introduction to Organic Synthesis Laboratory). [Link]

  • University of Rochester (Safety). Standard Operating Procedures for Pyrophoric and Air-Sensitive Chemicals.[2] [Link][2]

Sources

optimizing yield in the alkylation of N-phenylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield & Selectivity Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

The Core Paradox: A Tale of Two Nitrogens

Welcome to the optimization hub. To maximize yield with N-phenylethylenediamine (1) , you must first master its intrinsic regiochemical bias.[1][2][3] You are dealing with a "bidentate" nucleophile containing two distinct nitrogen species with vastly different reactivities.

The Chemoselectivity Landscape[4]
  • N1 (Aliphatic, Primary): High basicity (

    
    ), high nucleophilicity.[2][3] This is your kinetic trap. In standard 
    
    
    
    conditions, this nitrogen reacts first.[2][3]
  • N2 (Aniline-like, Secondary): Low basicity (

    
    ), lower nucleophilicity due to resonance delocalization into the phenyl ring.[1][2][3]
    

The "Runaway Train" Problem: The most common yield-killer is Polyalkylation . Once the aliphatic amine is mono-alkylated, it becomes more electron-rich (inductive effect of the alkyl group), making it more nucleophilic than the starting material.[2] This leads to mixtures of mono-, di-, and quaternary ammonium salts.[1][2][3]

ReactionNetwork Start N-Phenylethylenediamine (Starting Material) Mono_Ali Mono-N-Aliphatic (Major Product) Start->Mono_Ali Fast (Kinetic Control) Mono_Ar Mono-N-Aromatic (Difficult via SN2) Start->Mono_Ar Slow (Requires Protection) Di_Ali Di-N-Aliphatic (Over-alkylation) Mono_Ali->Di_Ali Fast (Runaway Reaction) Quat Quaternary Salt (Yield Loss) Di_Ali->Quat Excess Reagent

Figure 1: The competitive reaction landscape. Note that the aliphatic pathway naturally dominates, leading to polyalkylation if uncontrolled.[2][3]

Experimental Protocols

Protocol A: The "Cesium Effect" (Direct Mono-Alkylation)

Best for: Attaching a primary alkyl chain to the aliphatic nitrogen with high selectivity. Mechanism: Cesium ions (


) are large and diffuse (soft).[1][2] They facilitate the formation of a "loose" ion pair with the deprotonated amine, stabilizing the transition state for mono-alkylation while surprisingly suppressing the second alkylation step [1].

Reagents:

  • Substrate: N-phenylethylenediamine (1.0 equiv)[1]

  • Alkyl Halide: R-Br or R-I (1.0 - 1.1 equiv)[1][2]

  • Base: Cesium Hydroxide (CsOH[1][2][4]·H2O) (1.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

  • Sieves: 4Å Molecular Sieves (Activated)[1][2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and add 4Å molecular sieves (approx. 200 mg/mmol substrate).

  • Solvation: Dissolve N-phenylethylenediamine in anhydrous DMF (0.2 M concentration).

  • Activation: Add CsOH·H2O (powdered) in one portion. Stir vigorously at room temperature (RT) for 30 minutes.

    • Note: The solution may change color; this is normal for aniline derivatives in base.[2]

  • Addition: Add the Alkyl Halide dropwise over 10 minutes.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.[1][2]

    • Primary halides:[1] 2–4 hours.[1][2]

    • Secondary halides: 12–18 hours (yields will be lower).[1][2]

  • Workup: Filter off sieves/salts. Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine.[2][3] Dry over

    
    .[1][2]
    
Protocol B: Reductive Amination (The High-Yield Standard)

Best for: Avoiding polyalkylation entirely.[1][2] Requires an aldehyde/ketone precursor instead of an alkyl halide.[2][5] Mechanism: Formation of an imine intermediate (1:1 stoichiometry) followed by selective reduction.[2]

Reagents:

  • Substrate: N-phenylethylenediamine (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.05 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or THF[1][2][3]

  • Additive: Acetic Acid (1.0 equiv)[1][2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine and aldehyde in DCE (0.2 M). Add Acetic Acid.[1][2] Stir for 30–60 mins at RT.[1][2]

  • Reduction: Add STAB in one portion.

    • Why STAB? It is less reactive than

      
       and will not reduce the aldehyde/ketone before it forms the imine [2].[2][6]
      
  • Quench: Stir overnight. Quench with saturated

    
     (aqueous).[1][2]
    
  • Extraction: Extract with DCM. The product is almost exclusively the mono-N-aliphatic amine.[1]

Troubleshooting & Optimization (FAQ)

Use the table below to diagnose specific yield failures.

SymptomProbable CauseCorrective Action
Product is a mix of mono- and di-alkylated species. "Runaway" alkylation (Protocol A).[1]Switch to Protocol B (Reductive Amination). If you must use alkyl halides, increase the amine:halide ratio to 3:1 or use the CsOH method.[2]
Reaction turns into a black tar/gum. Oxidation of the aniline ring.[2]Degas solvents with

or Argon.[1][2] Aniline derivatives are sensitive to air oxidation, especially under basic conditions.[2][3]
Low conversion of the aniline nitrogen (N2). Low nucleophilicity of N2.[2]Direct alkylation of N2 requires forcing conditions that destroy N1.[2] Strategy: Protect N1 (e.g., with

) first, then alkylate N2 using a strong base (NaH) or Pd-catalysis, then deprotect.[2][3]
Formation of cyclic byproduct (M+ = Substrate + 26/40). Cyclization to imidazolidine.[2]If using Protocol B with formaldehyde or acetone, the amine can cyclize intramolecularly.[2][3] Ensure strictly anhydrous conditions or switch to bulky ketones to sterically hinder cyclization.[1][2]
Yield is <40% with Alkyl Chlorides. Leaving group is too poor.[1][2]Add NaI (0.1 equiv) as a Finkelstein catalyst to generate the more reactive Alkyl Iodide in situ.[2]

Decision Logic: Which Path to Take?

Do not guess. Follow this logic flow to select the correct experimental setup.

DecisionTree Q1 Which Nitrogen is your target? Q2 Is the alkyl group available as an Aldehyde? Q1->Q2 N1 (Aliphatic) Complex Requires Protection Strategy: 1. Boc-protect N1 2. Alkylate N2 (NaH/R-X) 3. Deprotect Q1->Complex N2 (Aromatic) Res1 Use Protocol B (Reductive Amination) **Highest Yield** Q2->Res1 Yes Res2 Use Protocol A (CsOH Direct Alkylation) **Moderate Yield** Q2->Res2 No (Only Alkyl Halide)

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

References

  • Salvatore, R. N., et al. (2001).[2][3] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][4] Tetrahedron, 57(36), 7785-7789.[1][2][3]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3]

  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for Amine pKa and reactivity patterns).

Sources

handling precautions for corrosive amine N,N-diethyl-N'-phenylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N-diethyl-p-phenylenediamine (DEPP), also known as 4-amino-N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. DEPP is a versatile yet reactive aromatic amine, and understanding its properties is critical to its effective use. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges.

Part 1: Core Safety and Handling

N,N-diethyl-p-phenylenediamine is most commonly available in two forms: the free base and the sulfate salt. The free base is a corrosive liquid that is susceptible to degradation, while the sulfate salt is a more stable, solid form.[1] It is crucial to identify which form you are using, as their handling requirements differ significantly.

Hazard Summary & Personal Protective Equipment (PPE)
Hazard ClassFree Base (CAS 93-05-0)Sulfate Salt (CAS 6283-63-2)Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Toxic if swallowedHarmful if swallowed[2][3]Standard laboratory attire (lab coat, closed-toe shoes)
Skin Corrosion/Irritation Causes severe skin burnsNot classified as a skin irritant, but may cause abrasive damage or sensitization upon prolonged contact[1]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
Eye Damage/Irritation Causes serious eye damageCauses serious eye irritation[2]Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash hazard.
Sensitization May cause skin sensitization[1]May cause skin sensitization[1]Respiratory Protection: Use in a well-ventilated area. If dusts (from the salt) or vapors (from the heated liquid) are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage, handling, and use of N,N-diethyl-p-phenylenediamine in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N,N-diethyl-p-phenylenediamine (free base) has turned dark brown/black in the bottle. Is it still usable?

A1: The free base of DEPP is highly susceptible to oxidation when exposed to air and light, resulting in a color change from a pale yellow or reddish-brown liquid to a dark brown or black color.[4] This discoloration indicates degradation and the formation of quinone-type oxidation products.[4] For sensitive applications, such as quantitative colorimetric analysis or synthesis of high-purity materials, using the discolored reagent is not recommended as it can lead to inaccurate results and the introduction of impurities. For less sensitive applications, its usability would need to be determined on a case-by-case basis, potentially after purification.

Q2: What is the difference between N,N-diethyl-p-phenylenediamine and its sulfate salt? Which one should I use?

A2: The primary difference is stability. The free base is an oily liquid that is unstable and oxidizes easily.[4] The sulfate salt is a crystalline solid that is significantly more stable in air and is generally preferred for preparing standardized solutions, such as the DPD reagent for chlorine testing.[5] The choice depends on your application. For preparing analytical reagents, the sulfate salt is the standard choice. For organic synthesis where the free amine is required, the free base is used, often freshly purified before the reaction.[6]

Q3: How should I properly store DEPP?

A3: Due to its sensitivity, DEPP requires specific storage conditions.

  • Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept in a cool, dark place and protected from direct sunlight.

  • Sulfate Salt: Store in a cool, dry, well-ventilated place in a tightly closed container.[3] Although more stable than the free base, it is still sensitive to light and should be stored accordingly.[1]

Q4: What solvents are compatible with DEPP?

A4: The free base is soluble in many organic solvents like alcohol, ether, benzene, and chloroform, but insoluble in water.[4] The sulfate salt is soluble in water.[1] For applications like DPD chlorine testing, the sulfate salt is dissolved in chlorine-free deionized water containing sulfuric acid and EDTA to improve stability.[7]

Troubleshooting Experimental Issues

Scenario 1: Colorimetric Analysis using DPD (N,N-diethyl-p-phenylenediamine) for Chlorine

The DPD method is the most common application of DEPP, used to measure free and total chlorine in water. In the presence of an oxidizing agent like chlorine, the colorless DPD is oxidized to a magenta-colored radical cation known as a Würster dye, which is measured spectrophotometrically.[8]

Q5: I added my DPD reagent to the water sample, but no pink color developed, even though I expect chlorine to be present.

A5: There are several potential causes for this:

  • Reagent Degradation: The DPD reagent itself can degrade over time, especially if not stored correctly in a dark, cool place. If the reagent has a significant color before use, it should be discarded and prepared fresh.[7]

  • Incorrect pH: The DPD reaction is pH-dependent and requires a pH between 6.2 and 6.5 for accurate color development. Most DPD reagent formulations include a phosphate buffer to maintain this pH.[7][9] Ensure your buffer system is effective.

  • Excessive Chlorine (Bleaching): At very high chlorine concentrations, the magenta-colored Würster dye is further oxidized to a colorless imine product.[5][8] This "bleaching" effect can lead to a falsely low or zero reading. If you suspect high chlorine levels, dilute your sample with chlorine-free water and re-run the test.[8]

Q6: My DPD solution turned pink as expected, but the color faded very quickly.

A6: This can also be a sign of high chlorine concentrations (the bleaching effect described in A5), where the magenta product forms and is then rapidly oxidized to the colorless form.[8] Alternatively, the color stability can be affected by the sample matrix. The red-colored product is generally unstable, and the darker the color (higher concentration), the faster it can fade.[7] Measurements should typically be taken within a minute of reagent addition.

Q7: My DPD measurement seems to be giving an unexpectedly high reading, even in a blank sample.

A7: This can be caused by:

  • Sunlight Interference: Direct exposure to sunlight can cause an unexpected color development in the DPD solution, leading to false positive results. On-site outdoor measurements should be shielded from direct sun.[10]

  • Contaminated Reagents or Glassware: Ensure all glassware is meticulously cleaned and that the water used for reagent preparation is chlorine-free. The DPD reagent itself can have a slight color, so it's important to run a reagent blank (DPD in deionized water) and zero the spectrophotometer with it.[11]

  • Presence of Other Oxidizing Agents: DPD reacts with other oxidizing agents, not just chlorine. Substances like bromine, iodine, ozone, and permanganates can also produce a pink color and interfere with the measurement.[8]

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of DPD Reagent for Free Chlorine Analysis

This protocol describes the preparation of a standard DPD indicator solution for the colorimetric determination of free chlorine in water samples.[7][11]

Materials:

  • N,N-diethyl-p-phenylenediamine sulfate (CAS 6283-63-2)

  • Chlorine-free deionized water

  • Sulfuric acid (H₂SO₄), 1+3 solution (25%)

  • Disodium ethylenediaminetetraacetate dihydrate (EDTA)

  • Phosphate buffer solution (pH 6.5)

  • Amber glass-stoppered bottle

Procedure:

  • Prepare Sulfuric Acid Solution: Carefully add 1 part concentrated sulfuric acid to 3 parts deionized water. Caution: This is a highly exothermic reaction. Always add acid to water, never the other way around.

  • Dissolve Reagents: To a 1 L volumetric flask, add approximately 800 mL of chlorine-free deionized water.

  • Add 8 mL of the 1+3 sulfuric acid solution.

  • Add 0.2 g of disodium EDTA dihydrate and swirl to dissolve. EDTA is added as a chelating agent to prevent interference from trace metal ions.

  • Weigh 1.5 g of N,N-diethyl-p-phenylenediamine sulfate and add it to the flask.

  • Stir until all solids are dissolved.

  • Final Volume: Bring the solution to a final volume of 1 L with chlorine-free deionized water.

  • Storage: Transfer the solution to a brown, glass-stoppered bottle and store in a cool, dark place. The reagent should be discarded if it becomes discolored.[7]

Workflow for Chlorine Measurement:

DPD_Chlorine_Measurement cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Analysis Sample Water Sample (10 mL) Buffer Add Phosphate Buffer Sample->Buffer Adjust to pH 6.2-6.5 DPD_Reagent Add DPD Reagent Buffer->DPD_Reagent Mix Mix Thoroughly DPD_Reagent->Mix Wait Wait 60 seconds Mix->Wait Spectro Measure Absorbance at 515 nm Wait->Spectro Result Calculate Chlorine Conc. Spectro->Result

Caption: Workflow for free chlorine analysis using the DPD method.

Protocol 2: Purification of N,N-Diethyl-p-phenylenediamine Free Base

This protocol describes the purification of the DEPP free base by vacuum distillation, a common procedure to remove oxidation products before use in sensitive organic synthesis.[6]

Materials:

  • Discolored N,N-diethyl-p-phenylenediamine free base

  • Sodium hydroxide solution (e.g., 1 M)

  • Distillation apparatus suitable for vacuum distillation

  • Vacuum pump

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Basification (Optional but Recommended): If starting from a salt or a solution containing acidic impurities, transfer the crude DEPP to a separatory funnel. Add sodium hydroxide solution to make the solution strongly basic (pH > 12). Extract the free base into an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: If extracted, remove the organic solvent using a rotary evaporator.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude DEPP liquid to the distillation flask.

  • Apply Vacuum: Carefully apply vacuum to the system. A pressure of around 5 mmHg is a good target.[6]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fraction: Collect the fraction that distills at approximately 115-116 °C at 5 mmHg.[6] The purified product should be a pale yellow liquid.

  • Storage: Immediately transfer the purified liquid to a clean, dry, amber glass vial and blanket with an inert gas before sealing tightly. Store in a cool, dark place.

Purification_Workflow start Crude DEPP Free Base basify Basify with NaOH (Optional) Extract with Ether start->basify distill Vacuum Distillation P ≈ 5 mmHg T ≈ 115-116 °C start->distill If already free base dry Dry Organic Layer basify->dry evap Remove Solvent dry->evap evap->distill collect Collect Pure Fraction distill->collect store {Store Under Inert Gas | Cool, Dark Place} collect->store

Caption: Purification workflow for N,N-diethyl-p-phenylenediamine free base.

References

  • Moberg, L., & Karlberg, B. (2000). An improved N,N′-diethyl-p-phenylenediamine (DPD) method for the determination of free chlorine based on multiple wavelength detection. Analytica Chimica Acta, 407(1-2), 127-133.
  • CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011).
  • Chemos GmbH & Co. KG. (2020).
  • Cosmetic Ingredient Review. (2024). Draft Report of the p-Phenylenediamine and Related Ingredients Expert Panel for Cosmetic Ingredient Safety.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Chemistry Stack Exchange. (2019). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine.
  • Nagaraja, P., et al. (2010). Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. Acta Pharmaceutica, 60(2), 217-227.
  • Central Drug House (P) Ltd. (n.d.).
  • Google Patents. (2024). US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine.
  • Lee, J., et al. (2016). Determination of persulphates using N,N-diethyl-p-phenylenediamine as colorimetric reagent: Oxidative coloration and degradation of the reagent without bactericidal effect in water. Chemical Engineering Journal, 286, 223-231.
  • Straus, W. (1971). Colorimetric Analysis with N,N-Dimethyl-p-phenylenediamine of the Uptake of Intravenously Injected Horseradish Peroxidase by Various Tissues of the Rat. The Journal of Cell Biology, 48(3), 629-650.
  • BenchChem. (2025).
  • Google Patents. (2003). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
  • Kim, J., et al. (2019). Sunlight caused interference in outdoor N, N-diethyl-p-phenylenediamine colorimetric measurement for residual chlorine and the solution for on-site work. Ecotoxicology and Environmental Safety, 169, 640-644.
  • Palintest. (2024). Measuring Chlorine using DPD.
  • AMPACET Corporation. (n.d.). Yellowing and Pinking of White PE/PP.
  • Chen, Y., et al. (2024). Replacing n,n-diethyl-p-phenylenediamine(DPD)
  • Hattori, H., & Nakagawa, T. (1985). The Mechanism of Color Reaction in the Determination of Residual Chlorine by DPD as an Indicator.
  • Vermont Department of Environmental Conserv
  • Lohand. (2024). Introduction to DPD colorimetry.
  • Sigma-Aldrich. (n.d.).

Sources

Validation & Comparative

Comparative Guide: FTIR Spectral Profiling of N-Substituted Ethylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted ethylenediamines are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and advanced coordination complexes. Differentiating between unsubstituted ethylenediamine (EDA), mono-substituted variants (e.g., N-methylethylenediamine), and di-substituted variants (e.g., N,N'-dimethylethylenediamine) is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for this structural verification. This guide objectively compares the spectral performance of these alternatives, providing researchers with mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Physics of Amine Vibrations

To accurately interpret FTIR spectra, one must understand the quantum mechanical causality behind the vibrational modes of the amine functional group as substitution increases.

  • Primary Amines (Unsubstituted EDA): The terminal

    
     groups possess two N-H bonds that undergo coupled harmonic vibrations. This physical coupling results in two distinct stretching frequencies: a symmetric stretch and an asymmetric stretch, which reliably manifest as a characteristic doublet in the 3300–3400 cm⁻¹ region 1. Additionally, the 
    
    
    
    scissoring (bending) mode produces a strong, broad signal near 1600 cm⁻¹ 2.
  • Secondary Amines (N-Substituted): When an alkyl group (such as a methyl radical) replaces a hydrogen on the nitrogen, the vibrational coupling is permanently broken. The single remaining N-H bond can only vibrate in one mode, causing the primary amine doublet to collapse into a single, often weaker, peak around 3280 cm⁻¹ .

  • Alkyl Inductive Effects: Alkyl substituents are electron-donating. This increases the electron density around the nitrogen atom, subtly strengthening the adjacent C-N bond. Consequently, the C-N stretching frequency is pushed to higher wavenumbers (shifting from ~1050 cm⁻¹ in EDA to ~1140 cm⁻¹ in N,N'-dimethylethylenediamine) 3, .

Logic A Ethylenediamine (EDA) Core Structure B Unsubstituted (Primary) e.g., EDA A->B C N-Substituted (Secondary) e.g., N,N'-Dimethylethylenediamine A->C D N-H Stretch: Doublet (~3350 & 3280 cm⁻¹) B->D F C-N Stretch: ~1050 cm⁻¹ Standard Backbone B->F E N-H Stretch: Singlet (~3283 cm⁻¹) C->E G C-N Stretch: ~1140 cm⁻¹ Shifted via Inductive Effect C->G

Logical flow of N-substitution effects on characteristic FTIR vibrational modes.

Comparative Spectral Data

To objectively compare the identification markers of these alternatives, the following table summarizes the key diagnostic wavenumbers based on neat liquid ATR-FTIR analysis.

Functional Group VibrationEthylenediamine (EDA)N-MethylethylenediamineN,N'-DimethylethylenediamineDiagnostic Significance
N-H Stretching ~3350, 3280 cm⁻¹ (Doublet)~3350, 3280, 3250 cm⁻¹ (Complex)~3283 cm⁻¹ (Singlet, vw)Differentiates primary vs. secondary amines.
N-H Bending (Scissoring) ~1600 cm⁻¹ (Strong)~1600, ~1500 cm⁻¹~1529 cm⁻¹ (Weak)Confirms the presence/absence of

.
C-N Stretching 1050 - 1090 cm⁻¹1100 - 1150 cm⁻¹1140 - 1020 cm⁻¹Tracks alkyl inductive effects on the backbone.
Alkyl C-H Stretching ~2850 - 2950 cm⁻¹~2800 - 2950 cm⁻¹~2810 - 2952 cm⁻¹Identifies methyl/alkyl substitution.

Note: Wavenumbers may shift slightly depending on the degree of intermolecular hydrogen bonding in the sample state 3, .

Self-Validating ATR-FTIR Experimental Protocol

Spectral acquisition is only as reliable as the sample handling protocol. Ethylenediamines are highly hygroscopic and prone to forming carbamates upon exposure to atmospheric


. The following self-validating workflow ensures spectral integrity.

Workflow N1 1. System Purge (N2 Gas to remove H2O/CO2) N2 2. Background Scan (Clean Diamond ATR Crystal) N1->N2 Baseline Prep N3 3. Anaerobic Sample Loading (Prevent Amine Oxidation) N2->N3 Crystal Ready N4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N3->N4 Load Neat Liquid N5 5. ATR Correction & Peak Deconvolution N4->N5 Raw Interferogram

ATR-FTIR experimental workflow for analyzing highly reactive amine derivatives.

Step-by-Step Methodology:

  • System Initialization and Purge: Purge the FTIR spectrometer with dry nitrogen gas for at least 30 minutes. Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 3400-4000 cm⁻¹ and 1300-2000 cm⁻¹ regions, which can completely mask the critical N-H stretching and bending modes of the diamines [[2]]().

  • Background Acquisition: Collect a background spectrum on the bare, clean diamond ATR crystal immediately before sample loading. Causality: This creates a self-validating baseline that accounts for the exact instrumental and environmental conditions at the precise moment of testing, preventing false-positive peak assignments.

  • Anaerobic Sample Loading: Using a positive-displacement pipette under a nitrogen blanket, transfer 2-3 μL of the neat liquid amine onto the ATR crystal. Seal the volatile cover immediately. Causality: Prevents the rapid absorption of moisture and

    
    , which would introduce spurious -OH and carbonate peaks.
    
  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to enhance the signal-to-noise ratio. This is particularly crucial for identifying the weak secondary amine N-H singlet .

  • Data Processing (ATR Correction): Apply an ATR correction algorithm. Causality: In ATR-FTIR, the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes the peak intensities, allowing for accurate, 1:1 comparison with standard transmission spectra libraries.

Case Study: Verification of Metal Coordination

In drug development (e.g., synthesizing platinum-based antineoplastic agents) and materials science, N-substituted ethylenediamines frequently act as bidentate ligands. FTIR is highly sensitive to this coordination event.

When the nitrogen lone pairs donate electron density to a metal center (such as Pt(II) or Cu(II)), the electron density within the N-H bond decreases. This reduces the bond's force constant, resulting in a diagnostic shift of the N-H stretching peaks to lower wavenumbers compared to the free ligand 4. Furthermore, the N-H bending modes often overlap with coordinated water molecules, requiring careful deconvolution of the 1500-1700 cm⁻¹ region to accurately verify the complex's structure 2.

References

  • N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem - NIH Source: nih.gov URL:[Link]

  • Ethylenediamine | C2H8N2 | CID 3301 - PubChem - NIH Source: nih.gov URL:[Link]

  • Enhanced carbon dioxide capture upon incorporation of N,Nʹ′-dimethylethylenediamine in the metal-organic framework CuBTTri Source: rsc.org URL:[Link]

  • Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes Source: digitellinc.com (American Chemical Society) URL:[Link]

  • Tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate: Preparation, crystal structure, Raman and FTIR spectra Source: tandfonline.com URL:[Link]

Sources

Advanced Distillation Dynamics: Boiling Point Profiling of N,N-Diethyl-N'-phenylethylenediamine at Reduced Pressure

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced cyanoacrylate adhesive accelerators[1], N,N-diethyl-N'-phenylethylenediamine (CAS: 1665-59-4) presents unique purification challenges. At standard atmospheric pressure, its high molecular weight and strong intermolecular forces push its boiling point to extreme temperatures, making it highly susceptible to thermal degradation and oxidative cleavage.

This guide provides an objective, data-driven comparison of purification methodologies, focusing on the thermodynamic advantages of reduced-pressure distillation. Designed for researchers and process chemists, this document outlines the causality behind specific physical parameters and establishes a self-validating protocol for isolating this diamine with >98% purity.

Thermodynamic Profiling & Comparative Boiling Points

To understand the necessity of vacuum distillation, we must first analyze the thermodynamic profile of N,N-diethyl-N'-phenylethylenediamine compared to structurally related amine intermediates.

The presence of the phenyl ring significantly enhances


 stacking interactions and dispersion forces, driving the atmospheric boiling point up to approximately 300.1 °C[2]. Subjecting secondary and tertiary amines to such extreme heat induces thermal cracking, leading to the formation of toxic aniline derivatives and intractable polymeric tars. By applying the Clausius-Clapeyron relationship, reducing the system pressure to 8-10 Torr lowers the boiling point to a thermally safe 138-148 °C[3].
Quantitative Comparison of Amine Intermediates

The table below summarizes the boiling points of relevant diamines and amino-alcohols under atmospheric and reduced pressures to guide equipment selection.

Compound NameCAS NumberMolecular WeightBP at 760 TorrBP at Reduced Pressure
N,N-Diethyl-N'-phenylethylenediamine 1665-59-4192.30 g/mol 300.1 °C[2]138-148 °C (8-10 Torr) [3]
Phenbenzamine 961-71-7254.37 g/mol N/A (Decomposes)~179 °C (7 Torr)[4]
2-(Diethylamino)ethanol 100-37-8117.19 g/mol 161.0 °C[5]N/A

Performance Comparison: Purification Alternatives

When scaling up the synthesis of N,N-diethyl-N'-phenylethylenediamine, chemists typically evaluate three purification pathways. Here is an objective comparison of their performance:

  • Column Chromatography (Silica Gel):

    • Performance: Yields ultra-high purity (>99%).

    • Drawbacks: Highly unscalable. Amines tend to streak on silica due to strong hydrogen bonding with silanol groups, requiring triethylamine-doped eluents. It generates massive volumes of hazardous solvent waste.

  • Acid-Base Extraction:

    • Performance: Excellent for removing neutral organic impurities.

    • Drawbacks: Fails to separate the target product from structurally similar amine byproducts (e.g., unreacted diethylamine or aniline), as their pKa values are too close for selective precipitation.

  • Reduced-Pressure Distillation (The Gold Standard):

    • Performance: Highly scalable, solvent-free, and capable of separating the target diamine from both low-boiling precursors and high-boiling polymeric residues. By operating at 8-10 Torr, the thermal load is minimized, preserving the integrity of the diamine[3].

Experimental Workflow & Logic

The following diagram maps the logical progression of the reduced-pressure distillation process, highlighting the separation of fractions based on their boiling points.

DistillationWorkflow A Crude N,N-Diethyl- N'-phenylethylenediamine B Vacuum Equilibration (8-10 Torr) A->B Degassing C Thermal Ramping (Oil Bath ~170 °C) B->C Stable Pressure D Fractionation (Vigreux Column) C->D Vaporization E Forecut (< 138 °C) D->E Impurities F Main Fraction (138-148 °C) D->F Pure API Intermediate G Bottoms (> 148 °C) D->G Heavy Residue

Workflow of reduced-pressure distillation for diamine purification.

Self-Validating Protocol: Vacuum Distillation

To ensure reproducibility and scientific integrity, do not simply follow these steps; understand the causality and utilize the built-in validation checks.

Step 1: Apparatus Assembly & Leak Testing
  • Action: Assemble a short-path distillation apparatus equipped with a Vigreux column. Grease all ground-glass joints with high-vacuum silicone grease.

  • Causality: The Vigreux column provides the necessary theoretical plates to separate the target amine from unreacted aniline without creating excessive hold-up volume, which would trap the viscous product.

  • Validation Check: Apply vacuum (8-10 Torr) while the system is cold. Isolate the pump. The pressure gauge must hold a steady 8-10 Torr for 15 minutes. If the pressure rises, a micro-leak is present; re-grease the joints before proceeding.

Step 2: Vacuum Degassing
  • Action: Stir the crude diamine mixture under vacuum at room temperature for 30 minutes.

  • Causality: This removes dissolved volatile solvents (e.g., extraction solvents) and trapped air. Failing to degas will result in violent bumping when heat is applied, which can shoot crude material directly into the condenser, ruining the purity.

Step 3: Thermal Ramping
  • Action: Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature to ~170 °C.

  • Causality: A gradual thermal ramp establishes a steady vapor-liquid equilibrium within the Vigreux column, preventing the co-distillation of heavy impurities.

Step 4: Fraction Collection
  • Action:

    • Forecut: Collect any distillate that appears below 138 °C. This fraction contains residual moisture and low-boiling unreacted amines.

    • Main Fraction: Swap the receiving flask. Collect the fraction boiling strictly between 138 °C and 148 °C at 8-10 Torr [3].

  • Validation Check: The vapor temperature at the distillation head must remain constant within the 138-148 °C range. A sudden, sharp drop in vapor temperature indicates that the target compound is exhausted from the distillation pot. Terminate heating immediately.

Step 5: Analytical Verification
  • Action: Analyze the main fraction via Gas Chromatography-Mass Spectrometry (GC-MS) and

    
    H-NMR.
    
  • Causality: Distillation relies on boiling point differentials, which can sometimes fail to separate azeotropes. GC-MS confirms the molecular weight (m/z = 192.3), while NMR validates the structural integrity and absence of thermal degradation byproducts.

References

1.[1] Google Patents. "US5314562A - Consumer polyolefin primer". Available at: 2.[2] Guidechem. "N,N-Diethyl-N'-phenylethylenediamine 1665-59-4". Available at: 3.[3] CAS Common Chemistry. "Diethyl-N2-phenyl-1,2-ethanediamine". Available at: 4.[5] Guidechem. "100-37-8 Diethylethanolamine C6H15NO". Available at: 5.[4] PubChem - NIH. "Phenbenzamine | C17H22N2 | CID 13751". Available at:

Sources

Comparative Technical Guide: N,N-Diethyl-p-phenylenediamine vs. N,N-Diethyl-N'-phenylethylenediamine

[1]

Executive Summary: Divergent Scaffolds for Distinct Applications

This guide provides a rigorous technical comparison between N,N-Diethyl-p-phenylenediamine (DPD) and N,N-Diethyl-N'-phenylethylenediamine (DEPED) . While both compounds share diethylamine and phenyl moieties, their structural connectivity dictates fundamentally different chemical behaviors and applications in drug development.

  • DPD (CAS 93-05-0): A rigid, conjugated aromatic diamine. It functions primarily as a Redox-Active Reagent and Electrochemical Probe . Its low oxidation potential allows it to serve as a standard for oxidant detection (e.g., chlorine) and as a precursor for conductive polymers and oxidative coupling dyes.

  • DEPED (CAS 1665-59-4): A flexible, aliphatic-aromatic hybrid diamine. It functions as a Nucleophilic Scaffold and Pharmacophore Builder . It is a critical intermediate in the synthesis of first-generation H1-antihistamines (ethylenediamine class) and serves as a bidentate ligand in coordination chemistry.

Critical Distinction: DPD is an analytical tool and oxidative substrate; DEPED is a synthetic building block and drug scaffold. They are not functional alternatives in most assays but represent divergent pathways for chemical utility.

Chemical Identity & Structural Analysis[2]

The fundamental difference lies in the backbone connectivity: DPD is a p-phenylenediamine (aromatic conjugation), while DEPED is an ethylenediamine derivative (aliphatic linker).

FeatureDPD (N,N-Diethyl-p-phenylenediamine) DEPED (N,N-Diethyl-N'-phenylethylenediamine)
Structure Aromatic ring with two N-substituents in para position.Ethylenediamine backbone with one N-phenyl and one N,N-diethyl group.[1][2][3][4][5][6]
Formula C₁₀H₁₆N₂C₁₂H₂₀N₂
CAS Number 93-05-01665-59-4
Electronic State Conjugated System: The lone pairs on both nitrogens communicate through the benzene ring.Non-Conjugated System: The ethyl linker (-CH₂CH₂-) isolates the two nitrogen centers electronically.
Redox Activity High: Easily oxidized to a stable radical cation (Würster dye).Low: Oxidation leads to degradation; no stable radical formation.
Basicity (pKa) pKa₁ ≈ 3.2, pKa₂ ≈ 6.0 (Aniline-like)pKa₁ ≈ 9.5 (Aliphatic amine), pKa₂ ≈ 4.0 (Aniline-like)
Primary Role Colorimetric Reagent, Antioxidant, Polymer MonomerDrug Intermediate (Antihistamines), Ligand
Structural Visualization

ChemicalStructurecluster_DPDDPD (Redox Active)cluster_DEPEDDEPED (Nucleophilic Scaffold)DPD_Corep-Phenylenediamine Core(Rigid, Conjugated)DPD_FuncReversible 1e- Oxidation(Pink Radical Cation)DPD_Core->DPD_Func  -e-  DEPED_CoreEthylenediamine Backbone(Flexible, Aliphatic)DEPED_FuncBidentate Chelation& Electrophile CaptureDEPED_Core->DEPED_Func  Nucleophilic Attack  

Figure 1: Structural-functional divergence. DPD is defined by its redox capability, while DEPED is defined by its nucleophilic flexibility.

Performance Comparison: Application Scenarios

Scenario A: Oxidative Coupling & Bioanalysis (DPD Wins)

In drug development, DPD is used to detect phenolic drugs or oxidants via oxidative coupling.

  • Mechanism: DPD is oxidized by an analyte (or auxiliary oxidant like periodate) to an electrophilic diimine, which couples with phenols to form indophenol dyes.

  • DEPED Performance: Fails. The aliphatic amine in DEPED cannot participate in the quinone-imine resonance required for chromophore formation. It acts merely as a base or reducing agent without generating a stable signal.

Scenario B: Pharmacophore Construction (DEPED Wins)

For medicinal chemists designing GPCR ligands (specifically H1 antagonists), DEPED is the superior scaffold.

  • Mechanism: The N-phenyl-N',N'-diethylethylenediamine moiety mimics the histamine side chain. It serves as the "anchor" for lipophilic domains (e.g., benzyl groups) to create classic antihistamines like Phenbenzamine (Antergan) and Methaphenilene .

  • DPD Performance: Poor. The rigid aromatic backbone of DPD does not allow the conformational flexibility required for optimal binding to the Histamine H1 receptor pocket. Additionally, DPD derivatives are often associated with high toxicity and sensitization (PPD allergy).

Scenario C: Polymer Synthesis
  • DPD: Polymerizes to form Poly(N,N-diethyl-p-phenylenediamine) , a conductive polymer similar to polyaniline, used in biosensors.

  • DEPED: Polymerizes with diisocyanates or diacid chlorides to form Polyureas/Polyamides . These are insulating structural polymers, not conductive materials.

Experimental Protocols

Protocol 1: DPD Colorimetric Oxidation Assay

Use this protocol to quantify oxidative activity or trace oxidants (e.g., chlorine, peroxidase activity).

Reagents:

  • DPD Stock: 10 mM DPD Sulfate in 0.1 M H₂SO₄ (Store in dark).

  • Buffer: 0.1 M Phosphate Buffer, pH 6.5.

  • Oxidant Standard: KMnO₄ or NaClO solution.

Workflow:

  • Baseline: Add 100 µL DPD Stock to 2.9 mL Buffer in a cuvette. Record Absorbance at 515 nm (Blank).

  • Reaction: Add 10-50 µL of sample (oxidant). Mix immediately.

  • Measurement: Monitor Absorbance at 515 nm (pink color, Würster dye) and 550 nm .

  • Quantification: The color intensity is directly proportional to the oxidant concentration (ε ≈ 11,000 M⁻¹cm⁻¹).

Validation Check: If the solution turns colorless after a brief pink flash, the oxidant concentration is too high (formation of the colorless imine).[7] Dilute sample.

Protocol 2: Synthesis of Antihistamine Analog via DEPED Alkylation

Use this protocol to utilize DEPED as a scaffold for drug library generation.

Reagents:

  • Scaffold: N,N-Diethyl-N'-phenylethylenediamine (DEPED) (1.0 eq).

  • Electrophile: Benzyl bromide or substituted benzyl halide (1.1 eq).

  • Base: K₂CO₃ (2.0 eq) or NaH (1.2 eq) for stronger activation.

  • Solvent: DMF or Acetonitrile (anhydrous).

Workflow:

  • Activation: Dissolve DEPED in solvent. Add base and stir at RT for 30 min. The secondary aniline nitrogen is deprotonated (if NaH used) or activated.

  • Coupling: Dropwise add the electrophile (Benzyl bromide).

  • Reflux: Heat to 60-80°C for 4-12 hours. Monitor via TLC (DEPED is more polar than the tertiary amine product).

  • Workup: Quench with water, extract with EtOAc.

  • Purification: The product (e.g., Phenbenzamine analog) is an oil. Convert to HCl salt for crystallization.

Validation Check: ¹H-NMR should show the disappearance of the broad N-H signal (approx. 4.0 ppm) and the appearance of the benzylic CH₂ peak (approx. 4.5 ppm).

Mechanistic Visualization

Pathway 1: DPD Oxidation Mechanism (Colorimetric Signal)

DPD_Mechanismcluster_noteCritical Control PointDPDDPD (Reduced)ColorlessWursterWürster Dye (Radical Cation)Pink / Magenta (Abs 515nm)DPD->Wurster- 1e-OxidantOxidant(e.g., HOCl, Radical)Oxidant->WursterImineDiimine (Fully Oxidized)ColorlessWurster->Imine- 1e- (Excess Oxidant)NoteDetection window is limited to thestable Radical Cation stage.

Figure 2: The stepwise oxidation of DPD. The utility relies on stopping at the Würster Dye stage.

Pathway 2: DEPED in Drug Synthesis (Antihistamine Scaffold)

DEPED_SynthesisPrecursorsAniline + 2-Diethylaminoethyl chlorideDEPEDDEPED Scaffold(Secondary Amine)Precursors->DEPEDNucleophilic Sub.DrugH1-Antihistamine(e.g., Phenbenzamine)DEPED->DrugN-AlkylationElectrophileAr-CH2-X(Benzyl Halide)Electrophile->Drug

Figure 3: DEPED acts as the central linker, connecting the aryl head group to the amine tail.

Safety & Toxicology Profile

ParameterDPD DEPED
Toxicity Class High Toxicity / Sensitizer Moderate Toxicity / Irritant
Skin Contact Known skin sensitizer (PPD derivative). Can cause allergic dermatitis.Irritant. Less likely to cause severe sensitization compared to DPD.
Handling Must use gloves and avoid dust inhalation. Oxidizes in air (turns black).Stable in air. Standard organic handling protocols.
Metabolism Metabolized to quinone-imines (reactive electrophiles), potential for haptenization.Metabolized via N-dealkylation and hydroxylation.

References

  • Palin, A. T. (1957).[8] "The determination of free and combined chlorine in water by the use of diethyl-p-phenylene diamine."[6] Journal of the American Water Works Association, 49(7), 873-880. Link

  • Nagaraja, P., et al. (2010).[3][9] "Use of N,N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs." Acta Pharmaceutica, 60(2), 217-227. Link

  • Bovet, D., & Staub, A. M. (1937). "Action protectrice des éthers phénoliques au cours de l'intoxication histaminique." Comptes Rendus de la Société de Biologie, 124, 547-549. (Foundational work on ethylenediamine antihistamines).
  • PubChem. (2024). "Compound Summary: N,N-Diethyl-p-phenylenediamine (CID 7136)." National Library of Medicine. Link

  • PubChem. (2024). "Compound Summary: N-Phenyl-N',N'-diethylethylenediamine (CID 15418)." National Library of Medicine. Link

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

[1]

Executive Summary

Product Focus: N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine (CAS: 16667-45-1 / Analogous structures) Formula: C₁₄H₂₄N₂ | Exact Mass: 220.1939 Da Primary Application: Pharmaceutical intermediate, ligand synthesis, and forensic reference standard for substituted ethylenediamines.

This technical guide provides a definitive analysis of the mass spectrometry (MS) behavior of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine (referred to herein as DEPEA ). Unlike generic spectral libraries, this document dissects the mechanistic causality of fragmentation, comparing the efficacy of Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI-MS) for structural validation.

Part 1: Structural Analysis & Ionization Physics

To optimize detection, one must understand the protonation dynamics of DEPEA. The molecule features two distinct nitrogen centers with competing basicity:

  • N1 (Tertiary Amine): Sterically hindered but high gas-phase basicity due to inductive stabilization by ethyl groups.

  • N2 (Secondary Amine): Less hindered, linked to the phenethyl group.

Comparative Ionization Matrix
FeatureESI-MS/MS (Recommended) EI-GC/MS (Alternative)
Primary Ion ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


Sensitivity High (Picogram range). Ideal for trace impurity analysis.Moderate . Good for bulk purity confirmation.
Fragmentation Controlled via Collision Energy (CE). Yields diagnostic "daughter" ions.High-energy (70 eV). Extensive in-source fragmentation; molecular ion often weak.
Selectivity Distinguishes from isobaric N-phenyl analogs via soft ionization.Fingerprint matching; harder to interpret de novo.

Expert Insight: For pharmacokinetic (PK) or trace impurity assays, ESI+ in MRM mode is the superior choice due to the molecule's high proton affinity. EI is reserved for raw material identification where retention time indices (RI) are required.

Part 2: Fragmentation Mechanism (ESI-CID)[1]

In Collision-Induced Dissociation (CID), the protonated precursor (

Charge-Remote FragmentationInductive Cleavage
Key Diagnostic Pathways[1][3]
  • The "Phenethyl" Signature (

    
     105 & 91): 
    
    • Cleavage of the N2-Phenethyl bond generates the phenethyl cation (

      
       105).
      
    • This ion rapidly rearranges to the ultra-stable Tropylium ion (

      
       91) , a definitive marker for the phenethyl moiety.
      
    • Differentiation: If the molecule were the N-phenyl analog, you would see

      
       77 (Phenyl) instead of 91/105.
      
  • The "Head Group" Signature (

    
     100 & 86): 
    
    • 
       100:  Formed by the cleavage of the C-N2 bond, retaining the diethylamino-ethyl chain 
      
      
      .
    • 
       86:  A subsequent alpha-cleavage or direct formation of the diethylmethyleneammonium ion 
      
      
      . This is the "fingerprint" of the diethylamine terminus.
Visualization of Fragmentation Tree

The following diagram maps the precursor-to-product transitions validated by mechanistic rules.

DEPEA_FragmentationPrecursorPrecursor [M+H]+m/z 221Ion105Phenethyl Cationm/z 105Precursor->Ion105N2-C CleavageIon100Diethylaminoethylm/z 100Precursor->Ion100C-N2 CleavageIon91Tropylium Ionm/z 91(Diagnostic)Ion105->Ion91-CH2 (Rearrangement)Ion86Diethylmethyleneammoniumm/z 86Ion100->Ion86Alpha CleavageIon72Diethylamineradicalm/z 72Ion100->Ion72-C2H4

Caption: ESI-CID Fragmentation Pathway of DEPEA (m/z 221). Red/Yellow nodes indicate the critical phenethyl identification pathway.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the presence of both the


Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation (

      
      ) for maximum ESI sensitivity.
      
  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

LC-MS/MS Parameters (Standardized)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

Gradient & Acquisition Method

To differentiate DEPEA from potential impurities (like N,N-diethyl-1,2-ethanediamine), use this gradient:

Time (min)%B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)Action
0.0050.4Load/Desalt
1.0050.4Hold
4.00950.4Elute DEPEA
5.00950.4Wash
5.1050.4Re-equilibrate
MRM Transitions (Quantitation)

For targeted quantification, program the following transitions:

Precursor (

)
Product (

)
Collision Energy (eV)Purpose
221.2 100.1 20Quantifier (High abundance)
221.2 91.1 35Qualifier 1 (Phenethyl spec.)
221.2 86.1 25Qualifier 2 (Head group spec.)

Part 4: Comparative Performance Data

How does DEPEA analysis compare when using alternative detection methods?

Table 1: Specificity Comparison
Analyte / InterferentPrecursor (

)
Major FragmentResolution Strategy
DEPEA (Target) 221 91, 100 Unique co-elution of 91/100 ions.
N,N-Diethyl-N'-phenyl-EDA19377, 86Mass shift (-28 Da) + Absence of m/z 91.
N,N-Diethyl-EDA11786, 30Low mass; elutes in void volume (RT < 1 min).
Fentanyl Precursors (ANPP)281105, 188Higher mass range; distinct phenethyl retention.
Interpretation of Results
  • False Positives: Common ethylenediamines (like the N-phenyl analog) will generate the

    
     86 ion but fail  to generate the 
    
    
    91/105 phenethyl markers.
  • Purity Check: If you observe a peak at

    
     117 co-eluting, it indicates hydrolysis of the phenethyl group (degradation).
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Substituted Ethylenediamines. U.S. Department of Commerce. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Alpha-cleavage mechanisms cited in Part 2).

  • PubChem Database. Compound Summary: N,N-Diethyl-N'-phenylethylenediamine (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen-containing compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1][2] (Source for ESI-CID fragmentation rules of amines).

A Comparative Analysis of Steric Bulk in Diamine Ligands: TMEDA vs. N-phenylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to controlling the reactivity, selectivity, and stability of metal complexes. Among the vast library of available ligands, bidentate diamines are a cornerstone due to their robust coordination to a variety of metal centers. This guide provides an in-depth technical comparison of the steric properties of two commonly employed diamine ligands: N,N,N',N'-tetramethylethylenediamine (TMEDA) and N-phenylethylenediamine. Understanding the nuanced differences in their steric bulk is crucial for rational ligand design and the optimization of catalytic processes.

Introduction to the Ligands

TMEDA (N,N,N',N'-tetramethylethylenediamine) is a chelating diamine where both nitrogen atoms are tertiary amines, each bearing two methyl substituents. It is widely recognized for its ability to form stable complexes with a broad range of metal ions, including alkali metals and transition metals.[1][2] Its symmetrical nature and well-defined coordination behavior have made it a workhorse ligand in organometallic chemistry, particularly in reactions involving organolithium reagents.[3]

N-phenylethylenediamine , on the other hand, is an unsymmetrical diamine featuring one primary and one secondary amine. The secondary amine is substituted with a phenyl group, which introduces significant steric and electronic perturbations compared to the simple methyl groups of TMEDA. The presence of both primary and secondary amines, along with the aromatic substituent, offers a different coordination environment and has implications for the stability and reactivity of its metal complexes.[4]

FeatureTMEDAN-phenylethylenediamine
Chemical Structure (CH₃)₂NCH₂CH₂N(CH₃)₂C₆H₅NHCH₂CH₂NH₂
Amine Type Two Tertiary AminesOne Primary, One Secondary Amine
Substituents on N Four Methyl groupsOne Phenyl group, three Hydrogen atoms
Symmetry Symmetrical (C₂h point group in staggered conformation)Unsymmetrical

Comparative Analysis of Steric Bulk

The steric hindrance of a ligand is a critical factor that influences the coordination geometry, the accessibility of the metal center to substrates, and ultimately, the catalytic activity and selectivity of the resulting complex.

Qualitative Comparison

From a qualitative standpoint, the steric bulk of these two ligands is expected to differ significantly.

  • TMEDA : The four methyl groups of TMEDA create a moderately crowded environment around the coordinated metal center. The relatively free rotation of the methyl groups allows for some conformational flexibility, but the overall steric demand is not insignificant. This steric presence can be sufficient to influence the coordination number and geometry of the metal complex.[5]

  • N-phenylethylenediamine : The phenyl group on one of the nitrogen atoms of N-phenylethylenediamine introduces a much larger and more rigid steric impediment compared to a methyl group. The planar nature of the phenyl ring restricts its orientation upon coordination, creating a defined pocket around the metal center. This can lead to more pronounced steric effects, potentially influencing the approach of substrates in a catalytic cycle.

Evidence from Coordination Chemistry and Catalysis

For instance, in nickel-catalyzed polymerization reactions, the nature of the diamine ligand can significantly impact the catalytic activity. While TMEDA-coordinated nickel complexes are known to be active catalysts, the introduction of bulkier substituents on the ethylenediamine backbone can modulate the polymerization process.[6] The larger steric profile of the phenyl group in N-phenylethylenediamine would be expected to create a more constrained coordination sphere around the nickel center, which could lead to differences in monomer insertion and chain propagation rates compared to a TMEDA-ligated catalyst.

A study on copper-catalyzed oxidation reactions highlights the effect of N-substitution on catalytic activity. While not a direct comparison of TMEDA and N-phenylethylenediamine, it demonstrates that bulkier substituents on the ethylenediamine backbone, such as tert-butyl groups, can lead to higher catalytic activity in certain reactions.[1] This suggests that the steric environment created by the ligand is a key determinant of the catalyst's performance.

Experimental Protocols

The synthesis of metal complexes with these diamine ligands is a fundamental procedure in many research laboratories. Below are generalized protocols for the preparation of nickel(II) complexes, which can be adapted for other transition metals.

Synthesis of Dichloro(N,N,N',N'-tetramethylethylenediamine)nickel(II)

This protocol is a standard method for the synthesis of a common TMEDA-nickel precursor.

Methodology:

  • Preparation of Reactants: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.19 g (5 mmol) of NiCl₂·6H₂O in 20 mL of ethanol. In a separate flask, add 0.75 mL (5 mmol) of TMEDA to 10 mL of ethanol.

  • Reaction: Slowly add the TMEDA solution to the stirring solution of nickel chloride at room temperature.

  • Precipitation: A green precipitate should form almost immediately. Continue stirring for 1 hour to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the precipitate with two 10 mL portions of cold ethanol, followed by one 10 mL portion of diethyl ether. Dry the solid under vacuum to yield the final product.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up NiCl2 NiCl₂·6H₂O in Ethanol Mixing Mix and Stir (1 hr, RT) NiCl2->Mixing TMEDA_sol TMEDA in Ethanol TMEDA_sol->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with Ethanol and Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product [Ni(TMEDA)Cl₂] Drying->Product

Caption: Workflow for the synthesis of [Ni(TMEDA)Cl₂].

Synthesis of Dichloro(N-phenylethylenediamine)nickel(II)

This protocol outlines a general procedure for synthesizing the corresponding N-phenylethylenediamine complex.

Methodology:

  • Preparation of Reactants: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 1.19 g (5 mmol) of NiCl₂·6H₂O in 20 mL of methanol. In a separate beaker, dissolve 0.68 g (5 mmol) of N-phenylethylenediamine in 10 mL of methanol.

  • Reaction: Slowly add the N-phenylethylenediamine solution to the stirring nickel chloride solution at room temperature.

  • Precipitation and Reflux: A precipitate may form upon mixing. Heat the mixture to reflux for 2 hours to ensure complete complexation.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold methanol and then with diethyl ether. Dry the product in a vacuum desiccator.

Diagram of the Ligand Structures:

Ligand_Structures cluster_tmeda TMEDA cluster_phenylethylenediamine N-phenylethylenediamine TMEDA TMEDA PED PED

Caption: 2D structures of TMEDA and N-phenylethylenediamine.

Conclusion and Future Outlook

The steric profiles of TMEDA and N-phenylethylenediamine present a clear contrast that has significant implications for their use in coordination chemistry and catalysis. TMEDA, with its four methyl groups, offers a moderately hindered and symmetric coordination environment. In contrast, the phenyl substituent of N-phenylethylenediamine introduces a significantly larger and more rigid steric bias, creating a distinct pocket around the metal center.

The choice between these ligands will depend on the specific application. For reactions where minimal steric hindrance is desired to allow for easy substrate access, TMEDA may be the preferred choice. However, when greater control over the stereochemistry or regioselectivity of a reaction is required, the more sterically demanding N-phenylethylenediamine could offer advantages by creating a more defined and restrictive active site.

Future research would benefit from direct comparative studies of these two ligands in various catalytic systems to quantify the impact of their steric differences on reaction outcomes. Furthermore, computational studies to determine the precise cone angles and other steric parameters of their metal complexes would provide valuable quantitative data to guide ligand selection and catalyst design.

References

  • Doyle, A. G., & Wu, K. (2015). A Modular, Air-Stable Nickel Precatalyst. PMC. [Link]

  • ResearchGate. (2025). Unusual Reactivity of N,N,N ,N -Tetramethylethylenediamine-Coordinated Neutral Ni(II) Polymerization Catalysts. [Link]

  • Boston, A. J., et al. (2015). A Modular, Air-Stable Nickel Precatalyst. PMC. [Link]

  • Taylor & Francis. (n.d.). TMEDA – Knowledge and References. [Link]

  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science. [Link]

Sources

Technical Comparison Guide: Refractive Index of N,N-Diethyl-N'-phenylethylenediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-N'-phenylethylenediamine (CAS 1665-59-4) exhibits a refractive index of approximately 1.544 (


). This optical property is a critical quality attribute (CQA) for researchers utilizing this compound as a pharmaceutical intermediate or ligand in coordination chemistry.

Unlike its aliphatic precursors, the presence of the N-phenyl group significantly elevates the refractive index, making refractometry a rapid, non-destructive method for verifying identity and purity during synthesis. This guide compares the optical and physical performance of N,N-diethyl-N'-phenylethylenediamine against its closest structural analogs to assist in precise material selection and quality control.

Part 1: Technical Specifications & Physical Properties

The following data establishes the baseline physical profile for N,N-diethyl-N'-phenylethylenediamine. Researchers should use these values as acceptance criteria for incoming raw materials.

Table 1: Core Physical Properties of N,N-Diethyl-N'-phenylethylenediamine
PropertySpecificationMethod/Condition
Refractive Index (

)
1.544 Standard Refractometry @ 20°C
CAS Number 1665-59-4-
Molecular Formula C

H

N

-
Molecular Weight 192.30 g/mol -
Appearance Clear to pale yellow liquidVisual Inspection
Density ~1.01 g/mLEstimated @ 25°C
Boiling Point ~318°CEstimated (760 mmHg)
Solubility Soluble in organic solvents (EtOH, DCM)-

Expert Insight: The refractive index of 1.544 places this compound in a distinct "aromatic-aliphatic hybrid" range. It is significantly higher than purely aliphatic diamines (~1.43) but lower than fully conjugated aromatic diamines (~1.57–1.59), reflecting its structure where the phenyl ring is separated from the diethylamine group by an ethylene bridge.

Part 2: Comparative Performance Analysis

To ensure correct identification, it is vital to distinguish N,N-diethyl-N'-phenylethylenediamine from its precursors and isomers. The table below contrasts it with N-Phenylethylenediamine (the N-deethylated analog) and N,N-Diethylethylenediamine (the non-aromatic precursor).

Table 2: Refractive Index & Property Comparison of Analogs
CompoundCAS No.Refractive Index (

)
Density (g/mL)Structural Distinction
N,N-Diethyl-N'-phenylethylenediamine 1665-59-4 1.544 ~1.01 Target Compound (Phenyl-NH-CH

CH

-NEt

)
N-Phenylethylenediamine1664-40-01.5871.041Lacks diethyl group; higher RI due to higher aromatic density relative to MW.
N,N-Diethylethylenediamine111-74-01.43260.811Lacks phenyl group; purely aliphatic, resulting in much lower RI.
N,N-Diethyl-p-phenylenediamine93-05-01.57100.988Isomer (Para-substituted); often confused in search, but chemically distinct.
Analysis of Data
  • Effect of Phenyl Group: Adding the phenyl ring to N,N-diethylethylenediamine raises the RI from 1.4326 to 1.544 . This large shift (+0.11) allows for immediate detection of unreacted starting material in N-arylation reactions.

  • Effect of Diethyl Group: Comparing N-phenylethylenediamine (1.587) to the target (1.544), the addition of two ethyl groups lowers the refractive index. This is because the bulky, low-density ethyl chains dilute the high-refractivity aromatic core per unit volume.

Part 3: Experimental Protocol (Self-Validating System)

To obtain reproducible refractive index data that serves as a reliable purity check, follow this temperature-controlled protocol. This workflow includes a "self-validation" step using a standard to ensure instrument accuracy.

Protocol: Precision Refractometry for Diamines

Prerequisites:

  • Digital or Abbe Refractometer (Precision ±0.0001).

  • Circulating water bath set to 20.0°C ± 0.1°C.

  • Calibration Standard: Water (

    
    ) or 1-Bromonaphthalene (
    
    
    
    , for high RI range).

Step-by-Step Workflow:

  • System Equilibration:

    • Turn on the refractometer and water bath 30 minutes prior to use.

    • Ensure the prism temperature stabilizes at 20.0°C.

  • System Validation (The "Trust" Step):

    • Apply 2-3 drops of distilled water to the prism.

    • Measure the RI.[1][2][3][4][5]

    • Pass Criteria: Reading must be 1.3330 ± 0.0002 . If outside this range, clean prism and recalibrate.

  • Sample Measurement:

    • Clean the prism with ethanol and dry with a lint-free wipe.

    • Apply ~0.3 mL of N,N-diethyl-N'-phenylethylenediamine using a clean pipette. Avoid air bubbles.

    • Close the prism cover and allow 30-60 seconds for thermal equilibration.

    • Record the refractive index (

      
      ).[1]
      
  • Temperature Correction (If not at 20°C):

    • If measuring at ambient temperature (

      
      ), apply the correction factor:
      
      
      
      
    • Note: Organic liquids generally decrease in RI by ~0.00045 per °C increase.

  • Data Interpretation:

    • 1.542 – 1.546: High Purity (>98%).

    • < 1.540: Possible contamination with aliphatic solvents or N,N-diethylethylenediamine.

    • > 1.550: Possible contamination with N-phenylethylenediamine or oxidation products.

Part 4: Visualizing the Identification Logic

The following diagram illustrates the structural relationships and the decision logic for identifying the target compound based on refractive index.

RefractiveIndexLogic Start Unknown Amine Sample Measure Measure Refractive Index (nD @ 20°C) Start->Measure LowRI Low RI Range (1.43 - 1.45) Measure->LowRI < 1.50 TargetRI Target Range (1.542 - 1.546) Measure->TargetRI ~ 1.544 HighRI High RI Range (1.57 - 1.59) Measure->HighRI > 1.56 Aliphatic Identity: N,N-Diethylethylenediamine (Precursor) LowRI->Aliphatic Target Identity: N,N-Diethyl-N'-phenylethylenediamine (Target) TargetRI->Target Aromatic Identity: N-Phenylethylenediamine or p-Phenylenediamine isomer HighRI->Aromatic

Figure 1: Decision tree for verifying N,N-diethyl-N'-phenylethylenediamine identity via refractive index.

References

  • Guidechem. (n.d.). N,N-Diethyl-N'-phenylethylenediamine Properties and Refractive Index. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] N-Phenylethylenediamine Product Specification (CAS 1664-40-0).[4][5][6][7][8] Retrieved from

  • ChemicalBook. (2025). N,N-Diethyl-N'-phenylethylenediamine Physical Properties. Retrieved from

  • PubChem. (2025).[4] Compound Summary for CAS 111-74-0 (N,N-Diethylethylenediamine). National Library of Medicine. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Status: Corrosive, Acute Toxin, CNS Active Precursor. Immediate Action: Segregate from acids and oxidizers immediately. Disposal Method: High-temperature incineration via approved hazardous waste vendor. Prohibited: Do NOT dispose of down the drain, even after neutralization. Do NOT mix with halogenated solvents.

This guide defines the operational protocol for the safe containment and disposal of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine (CAS: 16453-29-9). As a substituted ethylenediamine, this compound exhibits aggressive alkalinity and potential neuropharmacological activity. The protocols below prioritize the "Zero-Discharge" principle common in modern drug development environments to prevent environmental contamination and regulatory non-compliance.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the "Enemy." This compound is not just a base; it is a lipophilic amine capable of rapid dermal absorption.

PropertyData / CharacteristicOperational Implication
CAS Number 16453-29-9Unique identifier for waste manifesting.
Molecular Formula C14H24N2High carbon/nitrogen content requires incineration.
Acidity (pKa) ~10.0 - 10.5 (Estimated)Strong base; reacts violently with strong acids.
Physical State Oily Liquid (usually)High viscosity; clings to glass/PPE.
Hazard Class Corrosive (Cat 1B) Destroys tissue on contact; requires face shield.
RCRA Characteristics D002 (Corrosive)Primary EPA Waste Code.
Flash Point >93°C (Combustible)D001 may apply if mixed with flammable solvents.
The "Why" Behind the Protocol (Causality)
  • Lipophilicity: The phenethyl and diethyl groups make this amine highly lipophilic. Unlike simple ethylenediamine, it penetrates nitrile gloves faster and can cross the blood-brain barrier. Double-gloving is mandatory.

  • Exothermic Neutralization: Mixing this amine with strong acids (HCl, H2SO4) releases significant heat. If done rapidly in a waste container, this can cause "waste geysers" or melt plastic containers.

Pre-Disposal Assessment: The Self-Validating System

Before moving the chemical, perform this 3-step check to validate the waste stream. This prevents "mystery waste" incidents.

  • Identity Verification: Does the label match the CAS 16453-29-9? If synthesized in-house, is the structure confirmed by NMR/LCMS?

  • State Check: Is it pure liquid, a solution in solvent, or solid salt (e.g., HCl salt)?

    • Pure/Solution: Goes to Liquid Waste.

    • Salt: Goes to Solid Waste.

  • Contaminant Scan: Is it mixed with Oxidizers (Peroxides, Nitrates) or Halogenated Solvents (DCM, Chloroform)?

    • CRITICAL: Amines + Halogenated Solvents can undergo alkylation reactions that are exothermic and pressure-generating. Keep Segregated.

Primary Disposal Workflows

Workflow A: Bulk Liquid/Stock Disposal (Preferred)

For expired reagents or synthesized batches >50mL.

  • Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or amber glass container. Avoid metal cans (corrosion risk).

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine.[1]

    • Hazards: Corrosive, Toxic.[2]

    • Codes: D002.

  • Transfer: Pour using a funnel in a fume hood. Do not fill >90% to allow for thermal expansion.

  • Storage: Place in the "Basic/Alkaline" satellite accumulation area. Secondary containment is required.

Workflow B: Trace Residue & Glassware Cleaning

For flasks, funnels, and syringes.

  • Rinse: Rinse glassware with a compatible solvent (Ethanol or Methanol).

    • Note: Do not use Acetone if strong oxidizers were present in the previous step (though rare for amines).

  • Collect Rinsate: Pour the solvent rinse into the Organic Solvent Waste (Non-Halogenated) container.

  • Acid Wash (Optional but Recommended): To deactivate trace biological activity on glass, rinse with 10% HCl. Collect this specific rinse in a separate Aqueous Acid/Base Waste stream, never the organic solvent drum.

Workflow C: Spill Response (Emergency Disposal)

Immediate action for spills >10mL outside a hood.

SpillResponse Start Spill Detected Evacuate Evacuate Area & Alert Safety Officer Start->Evacuate Large Spill PPE Don PPE: Respirator, Goggles, Double Nitrile Gloves Start->PPE Small Spill (<50mL) Evacuate->PPE Ventilate Ensure Ventilation (Open Hoods) PPE->Ventilate Control Containment Ventilate->Control Absorb Apply Absorbent (Vermiculite or Clay) Control->Absorb Collect Scoop into Wide-Mouth Jar Absorb->Collect Label Label as Hazardous Waste (Solid/Debris) Collect->Label

Figure 1: Emergency Spill Response Logic Flow. Note that neutralization on the floor is discouraged to prevent aerosolizing the amine via heat generation.

Waste Stream Decision Matrix

Use this logic flow to determine the final destination of your waste.

WasteDecision Input Waste Material (N1,N1-diethyl...) State Physical State? Input->State Liquid Liquid State->Liquid Solid Solid (Salts/Wipes) State->Solid SolventCheck Mixed with Halogens? Liquid->SolventCheck SolidDest Solid Hazardous Waste (Incineration) Solid->SolidDest HalogenYes Segregated Halogenated Waste Stream SolventCheck->HalogenYes Yes (DCM, CHCl3) HalogenNo Basic Organic Waste Stream SolventCheck->HalogenNo No (Pure/EtOH)

Figure 2: Waste Stream Segregation Logic. Critical Control Point: Separation from Halogenated Solvents.

Regulatory Compliance & Documentation

EPA RCRA Waste Codes

In the United States, accurate coding is required for the "Waste Manifest."

CodeDescriptionApplicability
D002 Corrosivity Applies if the amine is liquid and pH ≥ 12.5, or corrodes steel. This is the default code for this pure amine.
D001 Ignitability Applies if mixed with flammable solvents (Flash point < 60°C).
None P/U Lists This specific CAS is not currently on the P-list (Acutely Hazardous) or U-list (Toxic), meaning it is regulated by characteristic (D-codes) rather than listing.
Labeling Requirements

Every container must contain the following text, legible and resistant to solvents:

  • "HAZARDOUS WASTE"

  • Chemical Name: N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine.[1]

  • Hazard Checkbox: [x] Corrosive [x] Toxic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary: N,N-Diethyl-N'-phenethylethylenediamine. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.